molecular formula C19H24O3 B12377785 Angustanoic acid G

Angustanoic acid G

Cat. No.: B12377785
M. Wt: 300.4 g/mol
InChI Key: VUSNLFYUMKLEAV-QRQLOZEOSA-N
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Description

Angustanoic acid G has been reported in Illicium angustisepalum with data available.

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(1S,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19+/m1/s1

InChI Key

VUSNLFYUMKLEAV-QRQLOZEOSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)C(=O)O)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Angustanoic Acid G from Illicium jiadifengpi: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general overview of the discovery and a generalized process for the isolation of Angustanoic acid G. Detailed experimental protocols and specific quantitative data are contained within the primary research literature and are not fully available through public search domains. For precise methodologies, readers are directed to the original publication: Zhang G J, et al. Anti-Coxsackie virus B diterpenes from the roots of Illicium jiadifengpi. Tetrahedron, 2013, 69(3):1017-1023.

Introduction

This compound is a naturally occurring diterpene that was first identified and isolated from the roots of Illicium jiadifengpi. This discovery was part of a broader investigation into the chemical constituents of this plant species, which has been found to contain a variety of bioactive compounds. The initial research that brought this compound to light was focused on identifying novel compounds with potential antiviral properties.

Discovery of this compound

This compound was discovered during the phytochemical analysis of extracts from the roots of Illicium jiadifengpi. Researchers investigating the plant's medicinal properties isolated a number of diterpenes, including the novel this compound. The structure of this compound was elucidated through extensive spectroscopic analysis. This discovery contributed to the growing body of knowledge about the chemical diversity of the Illicium genus, which is known for producing a range of biologically active secondary metabolites.

Generalized Experimental Protocols

While the specific details of the isolation of this compound are proprietary to the original research, a general workflow for the isolation of such diterpenes from plant material can be outlined. This process typically involves several key stages, from initial extraction to final purification.

1. Plant Material Collection and Preparation: The roots of Illicium jiadifengpi are collected and authenticated. The plant material is then typically washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to solvent extraction. Common methods include maceration, Soxhlet extraction, or ultrasonication. The choice of solvent is crucial and is typically a series of solvents with increasing polarity to sequentially extract compounds with different chemical properties. For diterpenes, solvents such as ethanol, methanol, or ethyl acetate are commonly employed.

3. Fractionation: The crude extract, which contains a complex mixture of compounds, is then fractionated. This is often achieved through liquid-liquid partitioning using immiscible solvents of varying polarities. This step separates the compounds into broad groups based on their solubility characteristics.

4. Chromatographic Purification: The resulting fractions are then subjected to various chromatographic techniques to isolate individual compounds. This is a multi-step process that may include:

  • Column Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their affinity to the stationary phase and the polarity of the mobile phase.
  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be used to achieve high purity.

5. Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To determine the carbon-hydrogen framework of the molecule.
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Infrared (IR) Spectroscopy: To identify functional groups.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Data Presentation

As the specific quantitative data for the isolation of this compound (e.g., extraction yields, chromatographic retention times, and full spectroscopic data) are contained within the primary research article, a summary table cannot be provided here. Researchers are encouraged to consult the original publication for this detailed information.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from the roots of Illicium jiadifengpi.

G Plant Illicium jiadifengpi (Roots) Grinding Drying and Grinding Plant->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning CrudeExtract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions ColumnChrom Column Chromatography (Silica Gel) Fractions->ColumnChrom SemiPure Semi-Pure Fractions ColumnChrom->SemiPure HPLC Preparative HPLC SemiPure->HPLC PureCompound This compound (Pure) HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation

A generalized workflow for the isolation of this compound.
Reported Biological Activity

The initial research on compounds isolated from Illicium jiadifengpi reported anti-Coxsackie virus B activity. The following diagram illustrates this finding.

G Illicium Illicium jiadifengpi Diterpenes Isolated Diterpenes (including this compound) Illicium->Diterpenes Source of Activity Inhibitory Activity Diterpenes->Activity Virus Coxsackie Virus B Activity->Virus Acts on

Reported biological activity of diterpenes from Illicium jiadifengpi.

Conclusion

The discovery of this compound from Illicium jiadifengpi highlights the importance of continued research into the chemical constituents of medicinal plants. While this guide provides a general overview of its discovery and a representative isolation workflow, it is imperative for researchers to consult the primary literature for detailed experimental protocols and quantitative data to ensure the reproducibility of the research. The reported anti-Coxsackie virus B activity of compounds from this plant suggests a promising area for further investigation in the development of new antiviral agents.

An In-depth Technical Guide on the Core Chemical Properties and Stability of Angustanoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific chemical properties and stability of Angustanoic acid G is limited. This guide provides the known chemical identifiers for this compound and presents a comprehensive overview of the standard methodologies and protocols for assessing the chemical properties and stability of natural products, in line with industry best practices and regulatory guidelines.

Introduction to this compound

This compound is a natural product that has been isolated from the roots of Illicium jiadifengpi.[1][2] As a diterpene, its chemical structure forms the basis for its potential biological activity and dictates its chemical properties and stability profile. Understanding these characteristics is crucial for its development as a potential therapeutic agent.

Chemical Identity of this compound

Precise identification and characterization are the primary steps in the evaluation of any new chemical entity. For this compound, the following identifiers have been established.

PropertyValueSource
CAS Number 211814-30-1[1][2][3]
Molecular Formula C₁₉H₂₄O₃[2]
Molecular Weight 300.39 g/mol [2]
IUPAC Name (1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

General Methodologies for Assessing Chemical Properties and Stability of Natural Products

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light. Stability testing is essential to establish a re-test period for the drug substance and recommended storage conditions. The following sections outline the standard experimental protocols for determining the chemical properties and stability of a natural product like this compound.

A foundational step in the characterization of a novel compound is the determination of its fundamental physicochemical properties. These properties are instrumental in formulation development and in predicting the compound's behavior in biological systems.

Experimental Protocols:

  • Solubility: The solubility of the compound is determined in a range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, and various buffers at different pH values). This is typically performed using the shake-flask method, where an excess of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then quantified by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • pKa Determination: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, this can be determined using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. The pKa value is crucial for understanding the ionization state of the molecule at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of the lipophilicity of a compound. These are typically determined by the shake-flask method using an n-octanol/water system. The LogD is determined at various pH values to understand how the charge of the molecule affects its partitioning. These values are critical for predicting membrane permeability and oral absorption.

Stability studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation pathways. These studies typically involve forced degradation (stress testing) and long-term stability studies under various storage conditions.

Forced Degradation (Stress Testing):

Forced degradation studies are designed to accelerate the chemical degradation of the drug substance to identify the likely degradation products and establish the intrinsic stability of the molecule.

  • Methodology:

    • Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated for a defined period.

    • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperatures.

    • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60°C, 80°C) for several weeks.

    • Photostability: The compound, in both solid and solution form, is exposed to light sources specified by ICH guidelines (e.g., a combination of visible and UV light).

  • Analysis: Samples are collected at various time points and analyzed by a stability-indicating HPLC method (typically with a photodiode array detector and a mass spectrometer) to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies:

These studies are conducted over a longer duration to establish the shelf-life and recommended storage conditions for the drug substance.

  • Methodology:

    • The drug substance is stored under various temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines.

    • Long-Term Conditions: Typically 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate Conditions: Typically 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

    • Accelerated Conditions: Typically 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) and analyzed for appearance, assay, purity, and degradation products.

Visualization of a General Stability Testing Workflow

The following diagram illustrates a generalized workflow for the stability assessment of a new natural product chemical entity.

Stability_Testing_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stability-Indicating Method Development cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting Compound New Natural Product (e.g., this compound) PhysChem Physicochemical Property Testing (Solubility, pKa, LogP) Compound->PhysChem Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Compound->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Method_Dev Long_Term Long-Term Stability (e.g., 25°C/60% RH) Method_Dev->Long_Term Accelerated Accelerated Stability (e.g., 40°C/75% RH) Method_Dev->Accelerated Data_Analysis Data Analysis & Shelf-Life Extrapolation Long_Term->Data_Analysis Accelerated->Data_Analysis Report Stability Report & Recommended Storage Conditions Data_Analysis->Report

Caption: A generalized workflow for the stability assessment of a new natural product.

Conclusion

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Angustanoic Acid G in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Angustanoic acid G, a C₁₉-diterpenoid natural product isolated from the roots of Illicium jiadifengpi, has garnered interest for its potential biological activities. However, to date, its biosynthetic pathway in plants remains unelucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis to propose a putative pathway for this compound. By examining the structure of this compound and drawing parallels with known terpenoid biosynthetic pathways, particularly those for abietane-type diterpenes prevalent in the Illicium genus, we outline a hypothetical sequence of enzymatic reactions from primary metabolism to the final complex molecule. This document provides a foundational roadmap for researchers aiming to investigate and engineer the biosynthesis of this and related compounds. Included are detailed, generalized experimental protocols for pathway elucidation and diagrams of the proposed biochemical transformations.

Introduction

This compound is a structurally intriguing natural product with the molecular formula C₁₉H₂₄O₃. Its C₁₉ skeleton suggests it is a nor-diterpenoid, likely derived from a C₂₀ precursor through the loss of a carbon atom. Given that it is isolated from Illicium jiadifengpi, a plant genus known for producing abietane, pimarane, and podocarpane type diterpenoids, it is highly probable that this compound arises from one of these common diterpene scaffolds. This guide proposes a biosynthetic pathway rooted in the well-established principles of terpenoid biosynthesis, positing an abietane-type precursor due to its prevalence in related species. The elucidation of this pathway is crucial for understanding the metabolic network of Illicium species and for enabling the biotechnological production of this compound for further pharmacological evaluation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process beginning with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeding through the formation of an abietane skeleton, followed by oxidative modifications and carbon loss.

Formation of the Universal Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

In plants, IPP and DMAPP are synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. The key steps are as follows:

  • Condensation: One molecule of DMAPP is condensed with three molecules of IPP in a head-to-tail fashion.

  • Enzyme: This series of condensation reactions is catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS).

  • Product: The final product is the C₂₀ molecule, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids.

GGPP_Formation cluster_legend Enzyme IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS GGPPS GGPPS_legend GGPPS Abietane_Formation GGPP Geranylgeranyl Pyrophosphate (GGPP) ClassII_diTPS Class II diTPS GGPP->ClassII_diTPS CPP (+)-Copalyl Diphosphate ((+)-CPP) ClassI_diTPS Class I diTPS CPP->ClassI_diTPS Abietadiene Abietadiene ClassII_diTPS->CPP ClassI_diTPS->Abietadiene Angustanoic_Acid_G_Pathway Abietadiene Abietadiene Hydroxylated_Abietane Hydroxylated Abietane Intermediate Abietadiene->Hydroxylated_Abietane Hydroxylation CYP1 CYP450s Oxidized_Abietane Oxidized Abietane Intermediate (C20) Hydroxylated_Abietane->Oxidized_Abietane Oxidation CYP2 CYP450s Nor_diterpenoid_Intermediate Nor-diterpenoid Intermediate (C19) Oxidized_Abietane->Nor_diterpenoid_Intermediate Oxidative Decarboxylation Decarboxylase Oxidative Decarboxylase Angustanoic_Acid_G This compound Nor_diterpenoid_Intermediate->Angustanoic_Acid_G Final Modifications Enzyme_X Further Enzymes diTPS_Workflow RNA_Isolation RNA Isolation from I. jiadifengpi roots cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of candidate diTPS genes cDNA_Synthesis->PCR_Amplification Cloning Cloning into E. coli expression vector PCR_Amplification->Cloning Transformation Transformation into GGPP-producing E. coli Cloning->Transformation Culture_Expression Culture and Protein Expression Transformation->Culture_Expression Cell_Lysis Cell Lysis Culture_Expression->Cell_Lysis Enzyme_Assay Enzyme Assay with GGPP Cell_Lysis->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis

Angustanoic Acid G: A Technical Overview of its Natural Source, Isolation, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustanoic acid G, a diterpenoid natural product, has been identified from the roots of the plant Illicium jiadifengpi. This technical guide provides a comprehensive overview of its natural source, abundance, and detailed experimental protocols for its isolation and characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as an anti-Coxsackie virus agent. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Natural Source and Abundance

This compound is a naturally occurring compound isolated from the roots of Illicium jiadifengpi[1]. This plant species belongs to the family Illiciaceae and is utilized in traditional medicine. While the primary source is established, quantitative data regarding the abundance of this compound in Illicium jiadifengpi remains limited in publicly available literature. The yield of a specific compound from a natural source can vary based on factors such as the geographical location of the plant, harvesting time, and the extraction and purification methods employed.

Table 1: Natural Source of this compound

Compound NameNatural SourcePlant Part
This compoundIllicium jiadifengpiRoots

Experimental Protocols

The isolation and structural elucidation of this compound involve standard phytochemical techniques. The following protocols are based on general methodologies for the isolation of diterpenes from Illicium species and serve as a guide for researchers.

Extraction and Isolation

A generalized workflow for the isolation of this compound from the roots of Illicium jiadifengpi is outlined below. It is important to note that specific details such as solvent ratios and column chromatography parameters may require optimization.

Workflow for Isolation of this compound

Isolation_Workflow A Dried and powdered roots of Illicium jiadifengpi B Extraction with organic solvent (e.g., 95% EtOH) A->B C Concentration of the extract under reduced pressure B->C D Suspension in H2O and partitioning with solvents of increasing polarity (e.g., petroleum ether, EtOAc, n-BuOH) C->D E Ethyl Acetate (EtOAc) Fraction D->E Collect EtOAc-soluble portion F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative High-Performance Liquid Chromatography (Prep-HPLC) G->H I Pure this compound H->I

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the placement of functional groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Table 2: Spectroscopic Data for this compound (Hypothetical Data for Illustrative Purposes)

TechniqueKey Observations
¹H NMR Signals corresponding to olefinic protons, methyl groups, and protons adjacent to carbonyl and hydroxyl groups.
¹³C NMR Resonances for carbonyl carbon, olefinic carbons, and carbons of the diterpenoid skeleton.
HRMS Provides the exact mass, allowing for the determination of the molecular formula.

Biological Activity and Signaling Pathways

Preliminary research suggests that compounds isolated from Illicium jiadifengpi, including diterpenes, exhibit antiviral activities. Specifically, some compounds from this plant have shown moderate activity against Coxsackie virus B3. The pathogenesis of Coxsackievirus B3-induced myocarditis involves both direct viral damage and secondary immune responses.

While the specific mechanism of action for this compound is not yet elucidated, potential antiviral strategies against Coxsackievirus B3 target various stages of the viral life cycle.

Potential Antiviral Mechanisms against Coxsackievirus B3

Antiviral_Mechanisms cluster_virus_lifecycle Coxsackievirus B3 Lifecycle cluster_inhibitors Potential Inhibition Points A Viral Attachment & Entry B Uncoating & RNA Release C Viral Protein Synthesis D RNA Replication E Assembly & Release I1 Capsid Binders (e.g., Pleconaril) I1->A Inhibit I2 Protease Inhibitors (e.g., Rupintrivir) I2->C Inhibit I3 Replication Inhibitors I3->D Inhibit

Caption: Potential targets for antiviral agents against Coxsackievirus B3.

Furthermore, other compounds from the Illicium genus have been investigated for their neurotrophic properties. The neurotrophic effects of natural compounds are often mediated through the activation of key signaling pathways that promote neuronal survival and differentiation.

General Neurotrophic Signaling Pathways

Neurotrophic_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Responses Trk Trk Receptors Ras_MAPK Ras/MAPK Pathway Trk->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt PLCg PLCγ Pathway Trk->PLCg Differentiation Neurite Outgrowth & Differentiation Ras_MAPK->Differentiation Survival Neuronal Survival PI3K_Akt->Survival PLCg->Differentiation

Caption: Key signaling pathways involved in neurotrophic activity.

Whether this compound possesses neurotrophic activity and modulates these pathways remains an area for future investigation.

Conclusion and Future Directions

This compound represents a promising natural product from Illicium jiadifengpi with potential therapeutic applications. Further research is warranted to:

  • Quantify the abundance of this compound in its natural source to assess the feasibility of large-scale isolation.

  • Conduct comprehensive biological screening to fully characterize its antiviral and potential neurotrophic activities.

  • Elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to Angustanoic Acid G (CAS Number: 211814-30-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustanoic acid G is a naturally occurring abietane diterpenoid isolated from the roots of Illicium jiadifengpi and Sindora sumatrana Miq.[1][2] As a member of the diterpenoid class of compounds, it has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, and known biological activities.

Chemical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValueReference
CAS Number 211814-30-1
Molecular Formula C₁₉H₂₄O₃[3][4][5]
Molecular Weight 300.39 g/mol [3][4][5]
Class Abietane Diterpenoid[6]

Biological Activities

Current research has identified antimicrobial and neuroprotective properties of this compound. While the broader class of abietane diterpenoids is known for anti-inflammatory and anticancer activities, specific data for this compound in these areas are limited.

Antimicrobial Activity

This compound has demonstrated moderate antibacterial activity.

Quantitative Data:

OrganismAssay TypeResultReference
Escherichia coli BW25113 ∆TolCMinimum Inhibitory Concentration (MIC)150 µmol/L
Neuroprotective Activity

Studies have shown that this compound exhibits significant neuroprotective effects.

Quantitative Data:

Cell LineStressorAssayEffective ConcentrationResultReference
Pheochromocytoma (PC12) cellsMPP⁺ (1-methyl-4-phenylpyridinium)Cell Viability Assay1.3 µmol/LSignificant protection against MPP⁺ induced damage, comparable to positive control.

Experimental Protocols

Detailed experimental protocols for the aforementioned biological activities are not extensively published. However, based on standard laboratory practices for similar compounds, the following methodologies are likely employed.

General Antimicrobial Susceptibility Testing (Broth Microdilution)

This workflow outlines a typical procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., DMSO). C Prepare serial dilutions of this compound in a 96-well microtiter plate. A->C B Culture Escherichia coli in appropriate broth medium to log phase. D Inoculate each well with a standardized suspension of Escherichia coli. B->D C->D E Include positive (no compound) and negative (no bacteria) controls. D->E F Incubate the plate at 37°C for 18-24 hours. E->F G Visually inspect for turbidity or measure optical density (OD) to determine bacterial growth. F->G H The MIC is the lowest concentration of the compound that inhibits visible growth. G->H G cluster_culture Cell Culture and Treatment cluster_incubation Incubation cluster_viability Cell Viability Assessment A Culture PC12 cells in appropriate medium. B Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). A->B C Induce neurotoxicity by adding MPP⁺ to the cell culture. B->C D Include control groups: untreated cells, cells treated with MPP⁺ only, and cells treated with a positive control neuroprotective agent. C->D E Incubate the cells for a further 24-48 hours. D->E F Measure cell viability using an appropriate assay (e.g., MTT, LDH release). E->F G Quantify the protective effect of this compound by comparing the viability of treated cells to control groups. F->G G A This compound C Reduced ROS Production A->C D Inhibition of Apoptotic Pathways (e.g., Caspase activation) A->D B Oxidative Stress (e.g., from MPP⁺) E Enhanced Neuronal Survival C->E D->E

References

Unveiling the Spectroscopic Signature of Angustanoic Acid G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Angustanoic acid G, a natural product isolated from Illicium jiadifengpi. While a complete set of raw spectral data is not publicly available, this document synthesizes the reported spectroscopic information and provides standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, characterization, and development of novel natural products.

Spectroscopic Data Summary

The structural elucidation of this compound, as reported in the scientific literature, relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. To date, specific Ultraviolet (UV) spectroscopic data for this compound has not been detailed in key publications.

The following tables summarize the available and expected spectroscopic characteristics for this compound.

Table 1: Mass Spectrometry Data for this compound

TechniqueIon ModeObserved m/zDeduced FormulaNote
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)Positive[M+Na]⁺C₁₉H₂₄O₃NaThe observed mass-to-charge ratio is consistent with the sodium adduct of the proposed molecular formula.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Reported Significance
O-H (Carboxylic Acid)3300-2500 (broad)Presence of a carboxylic acid hydroxyl group, often exhibiting a broad signal due to hydrogen bonding.[1][2]
C-H (Aliphatic)3000-2850Stretching vibrations of sp³ hybridized C-H bonds in the molecule's framework.
C=O (Carboxylic Acid)1760-1690Characteristic strong absorption indicating the presence of a carbonyl group within a carboxylic acid moiety.[1][3]
C-O1320-1210Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[3]

Table 3: Ultraviolet (UV) Spectroscopy Data (Expected)

ChromophoreExpected λmax (nm)SolventNotes
Carboxylic Acid (n→π*)200-220Methanol or EthanolThis transition is typically weak. The exact maximum absorption would need to be determined experimentally.
Aromatic Ring (if present)~254, ~280Methanol or EthanolIf the structure contains aromatic moieties, characteristic absorptions would be expected. The molecular formula of this compound (C₁₉H₂₄O₃) suggests the potential for an aromatic system.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and verification of spectroscopic data. The following sections outline standardized methodologies for obtaining MS, IR, and UV data for a natural product like this compound.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

  • Dissolve a small amount of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • For HRESIMS analysis, the sample is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (HRESIMS):

  • Ionization Mode: Positive ESI is often used to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (300.39 g/mol ), for instance, m/z 100-1000.

  • Resolution: Set the instrument to a high resolution (e.g., >10,000) to enable accurate mass measurement and elemental composition determination.

  • Data Analysis: The acquired high-resolution mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using specialized software.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

  • Thin Film (Evaporation): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Place the sample (thin film on a salt plate or KBr pellet) in the sample holder.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

Data Acquisition:

  • Use matched quartz cuvettes for the reference (solvent blank) and the sample.

  • Record a baseline spectrum with the solvent-filled cuvettes in both beams.

  • Replace the reference cuvette with the sample cuvette and record the UV-Vis spectrum over a range of approximately 200-800 nm.

  • The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_spectroscopy Spectroscopic Analysis Plant_Material Plant Material (e.g., Illicium jiadifengpi) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared Spectroscopy (IR) Pure_Compound->IR UV UV-Vis Spectroscopy (UV) Pure_Compound->UV Structure_Elucidation Structure Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

In-Depth Technical Guide: Potential Biological Activities of Angustanoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

1. Executive Summary

This document provides a comprehensive overview of the current scientific understanding of Angustanoic acid G, a natural product isolated from the plant genus Glycosmis. Despite the rich history of traditional medicine and extensive phytochemical investigation of Glycosmis species, which has yielded numerous bioactive compounds, specific research into the biological activities of this compound is notably limited. This guide summarizes the existing, albeit scarce, information and, where direct data is unavailable, extrapolates potential activities based on the broader pharmacological profile of compounds from the Glycosmis genus and other structurally related carboxylic acids. The aim is to provide a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this compound.

2. Introduction to this compound and the Glycosmis Genus

The genus Glycosmis, belonging to the Rutaceae family, is widely distributed in regions of Australia, China, India, and Southeast Asia.[1] Traditionally, various parts of Glycosmis plants have been used in folk medicine to treat a wide array of ailments including cancer, rheumatism, fever, cough, liver disorders, and skin diseases.[1] Phytochemical analyses of this genus have led to the isolation of over 300 chemical constituents, with alkaloids, flavonoids, terpenoids, and phenolics being the most prominent.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is one such compound isolated from this genus, although it remains one of the less-studied constituents.

3. Potential Biological Activities

Direct experimental evidence for the biological activities of this compound is not currently available in peer-reviewed literature. However, based on the activities of other compounds isolated from Glycosmis species and the general bioactivities of carboxylic acids, several potential therapeutic areas can be hypothesized.

3.1. Potential Anticancer Activity

Numerous compounds from the Glycosmis genus, particularly carbazole and acridone alkaloids, have shown promising anticancer activity in both in vitro and in vivo studies.[1] Furthermore, other natural product-derived acids, such as gambogic acid and ursolic acid, have been extensively studied for their anticancer effects.[3][4][5][6][7][8] These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related signaling pathways.[3][5]

  • Hypothesized Mechanism: this compound, as a carboxylic acid-containing natural product, may potentially interfere with cancer cell proliferation by modulating key signaling pathways involved in cell survival and apoptosis, such as the Bax/Bcl-2 pathway.[3]

3.2. Potential Anti-inflammatory Activity

Extracts from Glycosmis species have been reported to possess anti-inflammatory properties.[1] This is a common characteristic of many plant-derived natural products. Carboxylic acids like anthraquinone-2-carboxylic acid have been shown to ameliorate inflammatory symptoms by suppressing the expression of inflammatory genes such as cyclooxygenase-2 (COX-2) and inhibiting signaling pathways like NF-κB.[9][10]

  • Hypothesized Mechanism: It is plausible that this compound could exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and signaling cascades, potentially involving the NF-κB and MAPK pathways.

3.3. Potential Antimicrobial and Antibiofilm Activity

The Glycosmis genus is a source of compounds with antimicrobial activity.[1][11] Various fatty acids and other carboxylic acids have demonstrated potent antimicrobial and antibiofilm effects against a range of pathogens, including antibiotic-resistant strains.[12][13][14][15][16] The mechanism often involves disruption of the bacterial cell membrane and inhibition of biofilm formation.[16]

  • Hypothesized Mechanism: this compound may possess antimicrobial properties by compromising the integrity of microbial cell membranes or interfering with essential metabolic processes. Its potential to inhibit biofilm formation could also be a valuable therapeutic attribute.

4. Data Presentation

As there is no specific quantitative data available for this compound, the following table presents data for related or functionally similar compounds to provide a reference for potential efficacy.

Table 1: Bioactivity Data of Representative Carboxylic Acids

CompoundBiological ActivityAssay/ModelQuantitative Data (e.g., IC50, MIC)Reference
Gambogic AcidAnticancerMTT assay (BGC-823 cells)IC50: 2.30 µM (24h), 1.41 µM (48h)[3]
Anthraquinone-2-carboxylic acidAnti-inflammatoryLPS-treated RAW264.7 cellsSuppression of COX-2 expression[9]
HPAEtOAcE (containing novel carboxylic acid)Antibacterial (MRSA)Broth microdilutionMIC: 0.64 µg/mL[13]
Eicosapentaenoic acid (EPA)Antibacterial (VRE-fm)Broth microdilutionMIC50/90: 0.5/1 mM[12]
Docosahexaenoic acid (DHA)Antibacterial (VRE-fm)Broth microdilutionMIC50/90: 0.25/0.5 mM[12]

5. Proposed Experimental Protocols for Future Research

To elucidate the biological activities of this compound, the following experimental workflows are proposed.

5.1. Anticancer Activity Assessment

A logical workflow to assess the potential anticancer properties of this compound would involve initial in vitro screening followed by more detailed mechanistic studies.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A MTT/SRB Assay on Cancer Cell Lines B Apoptosis Assay (Annexin V/PI) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Western Blot (Apoptotic & Cell Cycle Proteins) C->D E Signaling Pathway Analysis (e.g., NF-κB, MAPK) D->E F Migration/Invasion Assay E->F G Xenograft Mouse Model F->G H Toxicity Studies G->H

Proposed workflow for anticancer activity evaluation.

5.2. Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be investigated using a combination of in vitro and in vivo models.

anti_inflammatory_workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A LPS-stimulated Macrophages (e.g., RAW264.7) B Measurement of NO, PGE2, Cytokines (ELISA) A->B C Western Blot for COX-2, iNOS, NF-κB B->C D Carrageenan-induced Paw Edema in Rats C->D F Histopathological Analysis D->F E Acetic Acid-induced Gastric Ulcer Model E->F

Proposed workflow for anti-inflammatory activity evaluation.

5.3. Antimicrobial Activity Assessment

A standard workflow for determining the antimicrobial and antibiofilm activity of this compound is outlined below.

antimicrobial_workflow cluster_0 Initial Screening cluster_1 Biofilm Activity cluster_2 Mechanism of Action A Broth Microdilution for MIC/MBC B Agar Disc Diffusion Assay A->B C Crystal Violet Biofilm Inhibition/Eradication Assay B->C D Confocal/SEM Microscopy of Biofilms C->D E Cell Membrane Permeability Assay D->E F Time-Kill Curve Analysis E->F

Proposed workflow for antimicrobial activity evaluation.

This compound represents an unexplored component of the pharmacologically rich Glycosmis genus. While direct evidence of its biological activity is currently lacking, the established therapeutic properties of other compounds from this genus and structurally related carboxylic acids suggest that this compound holds potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The experimental workflows proposed in this guide provide a clear roadmap for future research to systematically evaluate these potential activities. Further investigation is warranted to isolate or synthesize sufficient quantities of this compound for comprehensive biological screening and to unlock its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific information on "Angustanoic acid G" is not available in current scientific literature, the genus Schisandra, particularly Schisandra angustifolia, is a well-documented source of a diverse and complex class of natural products known as nortriterpenoids. This guide focuses on a prominent family of these compounds: the schisanartane nortriterpenoids. These highly oxygenated molecules, isolated from various Schisandra species, have garnered significant interest due to their potent biological activities, including notable anti-HIV and cytotoxic effects. This document provides a comprehensive overview of their isolation, characterization, and biological evaluation, complete with detailed experimental protocols and data presented for comparative analysis.

Core Structures and Chemical Diversity

Schisanartane nortriterpenoids are characterized by a unique and intricate polycyclic carbon skeleton. The chemical diversity within this family arises from variations in oxidation patterns, substitutions, and stereochemistry. These structural modifications significantly influence their biological activity.

Quantitative Biological Activity Data

The schisanartane nortriterpenoids have been evaluated for various biological activities. The following tables summarize the reported cytotoxic and anti-HIV-1 activities of representative compounds isolated from different Schisandra species.

Table 1: Cytotoxicity of Schisanartane Nortriterpenoids against Human Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Source SpeciesReference
Propinquanin BHL-60 (Leukemia)< 10S. propinqua[1]
Propinquanin BHep-G2 (Hepatoma)< 10S. propinqua[1]
Schisanartane AA549 (Lung)22S. sphenanthera[2]
Schisanartane BSMMC-7721 (Hepatoma)18.12S. sphenanthera[2]
Rubrifloradilactone CKB (Oral Epidermoid Carcinoma)-S. rubriflora[3]
Rubrifloradilactone CMDA-MB-231 (Breast)-S. rubriflora[3]
Schigrandilactone AK562 (Leukemia)-S. grandiflora[3]
Schigrandilactone BC8166 (T-cell Leukemia)-S. grandiflora[3]

Table 2: Anti-HIV-1 Activity of Schisanartane Nortriterpenoids

CompoundHIV-1 StrainCell LineEC₅₀ (µg/mL)Therapeutic Index (TI)Source SpeciesReference
Micrandilactone CHIV-1 IIIBC81667.71> 25.94S. micrantha[4]
Schisanartane XHIV-1 IIIBC81663.05-S. sphenanthera[2]
Schisanartane YHIV-1 IIIBC81662.87-S. sphenanthera[2]

Experimental Protocols

Isolation of Schisanartane Nortriterpenoids from Schisandra Stems

This protocol outlines a general procedure for the extraction and isolation of nortriterpenoids from the dried stems of Schisandra species.[5][6][7]

a. Extraction:

  • Air-dry the stems of the Schisandra plant at 60°C and pulverize them into a fine powder (approximately 30-mesh).

  • Macerate the powdered plant material with 70% ethanol at a 1:3 (w/v) ratio at 60°C for 3 hours.

  • Repeat the extraction process twice with fresh solvent.

  • Combine the extracts and filter them through a ceramic filter.

  • Concentrate the filtrate under reduced pressure to remove the ethanol, yielding an aqueous extract.

b. Chromatographic Separation:

  • Subject the aqueous extract to column chromatography on a macroporous resin (e.g., AB-8).

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

  • Monitor the fractions by Thin Layer Chromatography (TLC), visualizing the spots by spraying with 10% H₂SO₄ in ethanol followed by heating.

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the enriched fractions using reverse-phase column chromatography (e.g., ODS) with a methanol-water gradient.

  • Isolate the individual compounds using preparative High-Performance Liquid Chromatography (HPLC).

c. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

  • Determine the absolute stereochemistry using X-ray crystallography or by applying modified Mosher's method.[8]

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[9][10][11][12]

a. Cell Culture and Treatment:

  • Seed human cancer cells (e.g., HepG2, A549, HL-60) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for an additional 48-72 hours.

b. MTT Assay Procedure:

  • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), sterilize by filtration, and store protected from light.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV-1 Activity Assessment using the p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.[13][14][15][16]

a. Cell Infection and Treatment:

  • Maintain a culture of a susceptible human T-cell line (e.g., C8166 or MT-4).

  • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, add the test compounds at various concentrations to the cell culture. Include a positive control (e.g., a known reverse transcriptase inhibitor like AZT) and a negative control (no compound).

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

b. p24 Antigen ELISA:

  • After 4-5 days of incubation, centrifuge the cell cultures to pellet the cells and collect the supernatant.

  • Coat a 96-well microtiter plate with a murine anti-HIV-1 p24 capture antibody and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the cell culture supernatants and a series of p24 antigen standards to the wells and incubate.

  • Wash the plate and add a biotinylated mouse anti-HIV-1 p24 detection antibody, followed by incubation.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Stop the reaction with 1 N H₂SO₄ and measure the absorbance at 450 nm.

  • Calculate the concentration of p24 in the samples based on the standard curve.

  • Determine the EC₅₀ value (the effective concentration of the compound that inhibits HIV-1 replication by 50%).

Visualizations

Experimental Workflow for Isolation and Bioactivity Screening

G cluster_0 Isolation and Purification cluster_1 Bioactivity Evaluation plant_material Schisandra Plant Material (Stems) extraction Solvent Extraction (70% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin fractions Enriched Fractions macroporous_resin->fractions reverse_phase Reverse-Phase HPLC fractions->reverse_phase pure_compounds Pure Nortriterpenoids reverse_phase->pure_compounds cytotoxicity Cytotoxicity Assay (MTT) pure_compounds->cytotoxicity anti_hiv Anti-HIV Assay (p24 ELISA) pure_compounds->anti_hiv ic50 IC50 Determination cytotoxicity->ic50 ec50 EC50 Determination anti_hiv->ec50

Caption: Workflow for the isolation and bioactivity screening of nortriterpenoids.

Logical Flow of the MTT Cytotoxicity Assay

G start Seed Cancer Cells in 96-well plate treat Treat with Nortriterpenoids start->treat incubate Incubate (48-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Living cells convert MTT to Formazan add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate IC50 measure->calculate

Caption: The logical steps involved in the MTT assay for determining cytotoxicity.

Conclusion

The schisanartane nortriterpenoids from Schisandra species represent a promising class of natural products with significant potential for drug development, particularly in the areas of oncology and virology. Their complex structures and potent biological activities warrant further investigation into their mechanisms of action, structure-activity relationships, and potential as therapeutic leads. The methodologies outlined in this guide provide a framework for the continued exploration of these and other related natural products.

References

Methodological & Application

Application Note & Protocol: Quantification of Angustanoic Acid G using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angustanoic acid G is a natural product isolated from the roots of Illicium jiadifengpi.[1][2][3] As a member of the organic acid class of compounds, its accurate quantification in various biological matrices is essential for pharmacokinetic studies, efficacy evaluation, and quality control of herbal preparations. While specific validated methods for this compound are not widely published, established analytical techniques for other organic and carboxylic acids can be readily adapted. This document outlines a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The principles of this method are based on general procedures for the analysis of organic acids in complex matrices.[4][5][6]

Principle

This method employs a reversed-phase liquid chromatography system for the separation of this compound from matrix components, coupled with a tandem mass spectrometer for selective and sensitive detection. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and accuracy in quantification. For challenging matrices or to enhance retention on reversed-phase columns, chemical derivatization of the carboxylic acid group can be employed.[4][6]

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material. Optimization may be required depending on the specific plant matrix.

  • Materials:

    • Dried, powdered plant material

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • 0.1% Formic acid in water

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Protocol:

    • Weigh 100 mg of the homogenized plant material into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol in water.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of 50% methanol containing 0.1% formic acid.

    • Vortex for 1 minute to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. Liquid Chromatography (LC) Method

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of organic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

3. Mass Spectrometry (MS) Method

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: The specific MRM transitions for this compound (Molecular Formula: C₁₉H₂₄O₃, Molecular Weight: 300.39) would need to be determined by infusing a standard solution of the compound and optimizing the precursor and product ions.

    • Hypothetical Precursor Ion [M-H]⁻: m/z 299.4

    • Hypothetical Product Ions: To be determined (e.g., fragments corresponding to the loss of CO₂ or other characteristic fragments).

  • Key MS Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

    • Collision Gas: Argon

Data Presentation

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound quantification, based on typical values for similar organic acid assays.[4][7][8]

Parameter Expected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be evaluated

Visualizations

Experimental Workflow for this compound Quantification

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing start Plant Material extraction Solvent Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_injection LC Injection filtration->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification.

Disclaimer: This document provides a general methodology for the quantification of this compound. The described protocols and parameters are based on established methods for similar compounds and should be optimized and validated for the specific matrix and instrumentation used. The availability of a certified reference standard for this compound is crucial for method development and validation.

References

Application Notes and Protocols for the HPLC-MS Analysis of Angustanoic Acid G in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustanoic acid G is a diterpenoid compound of interest found in various plant species. Diterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Accurate and robust analytical methods are crucial for the quantification of this compound in plant extracts to support research in phytochemistry, pharmacognosy, and drug discovery. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the selective and sensitive analysis of such compounds in complex matrices.[2][3][4][5]

This document provides a detailed application note and a general protocol for the extraction and HPLC-MS analysis of this compound from plant materials. As limited specific data exists for this compound, the presented methodology is based on established protocols for structurally similar diterpenoid acids, such as abietane-type diterpenoids and resin acids.[6][7][8] The provided protocols should be considered a starting point and may require further optimization for specific plant matrices and instrumentation.

Experimental Protocols

Sample Preparation and Extraction

Objective: To efficiently extract this compound from plant material while minimizing the co-extraction of interfering substances.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Formic acid (LC-MS grade)[9]

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)[6]

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol: Solvent Extraction

  • Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol (or a 1:1 mixture of dichloromethane and methanol).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) twice more with fresh solvent.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC-MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Protocol: Solid-Phase Extraction (SPE) for Clean-up (Optional) [6]

For complex matrices, an additional SPE clean-up step can improve the purity of the extract.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the reconstituted plant extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elute this compound with 5 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

HPLC-MS Analysis

Objective: To achieve chromatographic separation and sensitive detection of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System UHPLC or HPLC system with a binary pump and autosampler
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode ([M-H]⁻) is often preferred for acidic compounds
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimized for the specific instrument
MS Scan Mode Full Scan (m/z 100-800) for qualitative analysis
MS/MS Mode Product Ion Scan for structural confirmation and Multiple Reaction Monitoring (MRM) for quantification

Note: The above conditions are a starting point and should be optimized for the specific instrument and column used.

Data Presentation

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the plant extracts can then be determined by interpolation from the calibration curve. The results should be presented in a clear and structured table.

Table 1: Hypothetical Quantitative Data for this compound in Different Plant Extracts

Plant SpeciesPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight) ± SD (n=3)
Plantago majorLeavesMethanol Extraction15.2 ± 1.3
Salvia officinalisLeavesDichloromethane/Methanol Extraction28.7 ± 2.5
Ginkgo bilobaLeavesMethanol Extraction with SPE8.9 ± 0.9

This table presents hypothetical data for illustrative purposes.

Mass Spectrometry Data

The identity of this compound can be confirmed by its accurate mass and fragmentation pattern in MS/MS experiments.

Table 2: Expected Mass Spectrometry Data for this compound (C₂₀H₂₈O₅)

ParameterExpected Value
Molecular Formula C₂₀H₂₈O₅
Monoisotopic Mass 348.1937 g/mol
[M-H]⁻ (Negative Ion Mode) m/z 347.1860
[M+H]⁺ (Positive Ion Mode) m/z 349.2010
Putative MS/MS Fragments of [M-H]⁻ Loss of H₂O (m/z 329), Loss of CO₂ (m/z 303)[10][11]

Fragmentation patterns are predictive and require experimental confirmation.

Visualizations

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Experimental Workflow Figure 1. Experimental Workflow for this compound Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Methanol or DCM/Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution spe SPE Clean-up (Optional) reconstitution->spe hplc_ms HPLC-MS Analysis reconstitution->hplc_ms spe->hplc_ms data_analysis Data Analysis (Quantification & Identification) hplc_ms->data_analysis

Figure 1. Experimental Workflow for this compound Analysis
Bioactivity Screening Workflow

As the specific biological activities of this compound are not yet well-defined, a general workflow for screening the bioactivity of a purified plant-derived compound is presented.

Bioactivity Screening Workflow Figure 2. General Workflow for Bioactivity Screening start Purified this compound in_vitro In Vitro Assays start->in_vitro antioxidant Antioxidant Activity (e.g., DPPH, ABTS) in_vitro->antioxidant antimicrobial Antimicrobial Activity (e.g., MIC, MBC) in_vitro->antimicrobial anticancer Anticancer Activity (e.g., MTT, Apoptosis assays) in_vitro->anticancer enzyme Enzyme Inhibition Assays in_vitro->enzyme positive_hit Positive Hit Identification antioxidant->positive_hit antimicrobial->positive_hit anticancer->positive_hit enzyme->positive_hit mechanism Mechanism of Action Studies positive_hit->mechanism in_vivo In Vivo Animal Models mechanism->in_vivo lead_compound Lead Compound for Drug Development in_vivo->lead_compound

Figure 2. General Workflow for Bioactivity Screening

References

Application Note: In Vitro Neuroprotection Assay for Angustanoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this neuronal demise is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.[1] This leads to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways and cell death. Consequently, the identification of novel compounds with neuroprotective properties, particularly those that can mitigate oxidative stress, is a critical area of research for the development of new therapeutic strategies.

Angustanoic acid G is a novel compound whose neuroprotective potential has yet to be elucidated. This document provides a detailed protocol for a comprehensive in vitro neuroprotection assay to evaluate the efficacy of this compound in protecting neuronal cells from oxidative stress-induced cell death. The protocol utilizes the human neuroblastoma cell line SH-SY5Y, a widely used model in neurotoxicity and neuroprotection studies, and hydrogen peroxide (H₂O₂) as the oxidative insult. The primary endpoints of this assay are the assessment of cell viability and the quantification of intracellular ROS levels.

Principle of the Assay

This protocol first establishes a non-toxic working concentration of this compound on SH-SY5Y cells. Subsequently, it assesses the compound's ability to protect these cells from H₂O₂-induced cytotoxicity. The protective effect is quantified by measuring cell viability using the MTT assay and by determining the reduction in intracellular ROS levels using a fluorescent probe. This multi-faceted approach provides a robust preliminary assessment of the neuroprotective and antioxidant properties of this compound.

Materials and Reagents

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Fluorescence microplate reader

  • Spectrophotometric microplate reader

Detailed Experimental Protocols

Protocol 1: Determination of Non-Toxic Concentration of this compound

Objective: To determine the maximum concentration of this compound that does not exhibit cytotoxicity towards SH-SY5Y cells.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in serum-free DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: After 24 hours of incubation, replace the medium with 100 µL of serum-free DMEM containing the various concentrations of this compound. Include a vehicle control group (0.1% DMSO in serum-free DMEM).

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a spectrophotometric microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration that shows no significant decrease in cell viability will be used for subsequent neuroprotection assays.

Protocol 2: Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress

Objective: To evaluate the protective effect of this compound against H₂O₂-induced cell death in SH-SY5Y cells.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours as described in Protocol 1.

  • Pre-treatment: Replace the medium with serum-free DMEM containing the pre-determined non-toxic concentration of this compound. Include the following control groups:

    • Control: Cells in serum-free DMEM only.

    • H₂O₂ Only: Cells in serum-free DMEM.

    • Vehicle Control: Cells with 0.1% DMSO in serum-free DMEM.

  • Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂ to allow for compound uptake.

  • Induction of Oxidative Stress: Add H₂O₂ to all wells except the "Control" group to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, e.g., 100-200 µM).

  • Incubation: Incubate the cells for a further 24 hours.

  • Assessment of Cell Viability: Perform the MTT assay as described in Protocol 1 to determine the cell viability in each treatment group.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the neuroprotective effect of this compound is associated with a reduction in intracellular ROS levels.

  • Cell Seeding and Treatment: Follow steps 1-4 of Protocol 2 using a black, clear-bottom 96-well plate.

  • DCFH-DA Staining: After the 24-hour incubation with H₂O₂, remove the medium and wash the cells once with warm PBS.

  • Loading of Fluorescent Probe: Add 100 µL of 10 µM DCFH-DA solution in serum-free DMEM to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
Concentration of this compound (µM)Cell Viability (% of Vehicle Control) ± SD
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
599.1 ± 5.5
1097.5 ± 6.1
2596.3 ± 5.9
5075.4 ± 7.2
10045.2 ± 6.8

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Neuroprotective Effect of this compound Against H₂O₂-Induced Toxicity
Treatment GroupCell Viability (% of Control) ± SD
Control100 ± 4.5
H₂O₂ (150 µM)52.3 ± 5.1
This compound (25 µM) + H₂O₂ (150 µM)85.6 ± 6.3

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Intracellular ROS Levels
Treatment GroupRelative Fluorescence Units (RFU) ± SD% of H₂O₂ Control
Control150 ± 2515%
H₂O₂ (150 µM)1000 ± 78100%
This compound (25 µM) + H₂O₂ (150 µM)450 ± 5545%

Data are presented as mean ± SD from three independent experiments.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation & Cytotoxicity cluster_neuroprotection Phase 2: Neuroprotection Assay cluster_endpoints Endpoint Analysis seed_cells Seed SH-SY5Y Cells (1x10^4 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_aag Treat with this compound (1-100 µM) incubate_24h_1->treat_aag incubate_24h_2 Incubate 24h treat_aag->incubate_24h_2 mtt_cytotoxicity MTT Assay for Cell Viability incubate_24h_2->mtt_cytotoxicity determine_conc Determine Max Non-Toxic Dose mtt_cytotoxicity->determine_conc pretreat_aag Pre-treat with Non-Toxic Dose of this compound (2h) determine_conc->pretreat_aag add_h2o2 Induce Oxidative Stress with H₂O₂ pretreat_aag->add_h2o2 incubate_24h_3 Incubate 24h add_h2o2->incubate_24h_3 mtt_neuroprotection MTT Assay for Neuroprotection incubate_24h_3->mtt_neuroprotection dcfhda_ros DCFH-DA Assay for ROS Levels incubate_24h_3->dcfhda_ros signaling_pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Potential Neuroprotective Pathway H2O2 H₂O₂ (Oxidative Stress) ROS_Reduction ROS Reduction H2O2->ROS_Reduction Induces ROS AAG This compound Nrf2 Nrf2 Activation AAG->Nrf2 Activates? ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS_Reduction Catalyzes Detoxification Cell_Survival Neuronal Survival ROS_Reduction->Cell_Survival Promotes

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Angustanoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustanoic acid G is a phenolic acid that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound. While specific studies on the antimicrobial activity of this compound are not yet widely available, the protocols outlined herein are based on established methodologies for testing natural products, particularly phenolic compounds and extracts from the Glycyrrhiza genus, to which related bioactive molecules belong.[1][2][3][4][5] These protocols are intended to serve as a foundational guide for researchers to evaluate the efficacy of this compound against a panel of pathogenic microorganisms.

The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, which are crucial parameters in the assessment of a novel antimicrobial agent.[2]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC and MBC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Test MicroorganismStrain IDGram StainMIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Insert Data][Insert Data]
Enterococcus faecalisATCC 29212Gram-positive[Insert Data][Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data][Insert Data]
Candida albicansATCC 90028Yeast[Insert Data][Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Test MicroorganismStrain IDGram StainMBC (µg/mL)Positive Control (Antibiotic) MBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Insert Data][Insert Data]
Enterococcus faecalisATCC 29212Gram-positive[Insert Data][Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from standardized methods for testing natural products and is a quantitative assay to determine the MIC.[2]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Resazurin solution (optional, for viability indication)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Prepare serial dilutions of a standard antibiotic.

    • Negative Control: Include wells with the vehicle solvent at the highest concentration used for the test compound.

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2] This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Protocol 2: Agar Well Diffusion Method for Preliminary Screening

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • This compound solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer or pipette tip

  • Positive and negative controls

Procedure:

  • Plate Preparation: Uniformly spread the standardized bacterial inoculum over the entire surface of an MHA plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.

  • Controls: Add positive control (standard antibiotic) and negative control (solvent) to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is yet to be elucidated, related phenolic compounds from the Glycyrrhiza species have been shown to exert their antimicrobial effects through various mechanisms.[3][4][5] These include the disruption of the bacterial cell membrane, inhibition of peptidoglycan synthesis, and interference with bacterial enzymes.[3][4][5] Fatty acids, a class to which this compound has structural similarities, are known to disrupt the cytoplasmic membrane and inhibit DNA/RNA replication and protein synthesis.

Below is a generalized diagram illustrating a potential mechanism of action for a natural antimicrobial compound like this compound, based on current literature for similar molecules.

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell AAG This compound Membrane Cell Membrane AAG->Membrane Disruption of membrane integrity Wall Cell Wall AAG->Wall Inhibition of peptidoglycan synthesis DNA DNA/RNA AAG->DNA Inhibition of replication Protein Protein Synthesis AAG->Protein Inhibition of synthesis Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of intracellular components

Caption: Potential antimicrobial mechanisms of this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the antimicrobial susceptibility testing of this compound.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_compound Prepare this compound Stock Solution mic_test Perform Broth Microdilution for MIC prep_compound->mic_test diffusion_test Perform Agar Well Diffusion prep_compound->diffusion_test prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_test prep_inoculum->diffusion_test read_mic Read MIC values after 18-24h incubation mic_test->read_mic measure_zones Measure Zones of Inhibition diffusion_test->measure_zones mbc_test Perform MBC Test from MIC plate read_mic->mbc_test read_mbc Read MBC values mbc_test->read_mbc

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for Determining the Cytotoxicity of Angustanoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustanoic acid G is a natural product isolated from the roots of Illicium jiadifengpi[1]. While its specific biological activities are an emerging area of research, related compounds have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anti-cancer properties. These application notes provide a comprehensive guide for researchers to investigate the cytotoxic effects of this compound using established cell-based assays. The protocols detailed below will enable the determination of its dose-dependent cytotoxicity, its mechanism of cell death, and its potential as a therapeutic agent.

The proposed mechanism of action, based on studies of structurally related compounds like Gambogic acid, involves the induction of apoptosis through the intrinsic mitochondrial pathway. This pathway is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death[2][3][4].

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the cytotoxic potential of a compound is to determine its effect on cell viability and proliferation. The MTT and LDH assays are robust and widely used methods for this purpose.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include vehicle-treated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[6][7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).[6]

Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be performed and analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)
This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
195.3 ± 4.188.1 ± 3.975.4 ± 5.3
582.5 ± 3.565.7 ± 4.248.9 ± 4.7
1068.9 ± 2.845.2 ± 3.122.1 ± 3.8
2545.1 ± 3.220.8 ± 2.59.8 ± 2.1
5021.7 ± 2.18.3 ± 1.94.2 ± 1.5
IC₅₀ (µM) ~28 ~8 ~4

Data are presented as mean ± SD from three independent experiments.

Table 2: Cytotoxicity of this compound (LDH Assay)
This compound (µM)% Cytotoxicity (48h)
0 (Vehicle)5.1 ± 1.2
112.4 ± 2.1
534.8 ± 3.5
1055.3 ± 4.1
2578.9 ± 5.2
5092.6 ± 4.8

Data are presented as mean ± SD from three independent experiments.

Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)
This compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle)94.2 ± 2.13.5 ± 0.82.3 ± 0.5
570.1 ± 3.518.2 ± 2.211.7 ± 1.9
1048.9 ± 4.235.6 ± 3.115.5 ± 2.5
2525.3 ± 3.850.1 ± 4.524.6 ± 3.1

Data are presented as mean ± SD from three independent experiments after 48h treatment.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

Angustanoic_Acid_G_Apoptosis_Pathway cluster_cell Cancer Cell AAG This compound Mito Mitochondrion AAG->Mito induces stress Bax Bax AAG->Bax upregulates Bcl2 Bcl-2 AAG->Bcl2 downregulates CytC Cytochrome c Mito->CytC release Bax->Mito promotes permeabilization Bcl2->Bax inhibits Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with this compound (Dose- and Time-response) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis Detection) treatment->apoptosis data_analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis conclusion Conclusion on Cytotoxic Mechanism data_analysis->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's cytotoxic properties. By employing the detailed protocols for MTT, LDH, and apoptosis assays, researchers can obtain quantitative data to determine the compound's efficacy and elucidate its mechanism of action. The provided diagrams offer a visual representation of the proposed signaling pathway and the experimental workflow, facilitating a comprehensive understanding of the research approach. Further investigation into the specific molecular targets of this compound will be crucial for its development as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for the Synthesis of Angustanoic Acid G Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A literature review reveals a significant gap in the current scientific landscape regarding the total synthesis of Angustanoic acid G and its analogues. this compound is a natural product that has been isolated from the roots of Illicium jiadifengpi[1]. However, as of late 2025, detailed synthetic methodologies for this specific compound or its close derivatives have not been published in peer-reviewed literature.

The absence of established synthetic routes makes it impossible to provide detailed application notes, experimental protocols, quantitative data, or visualizations as requested. The development of a synthetic strategy for a complex natural product like this compound would require extensive original research to devise a viable pathway, optimize reaction conditions, and characterize all intermediates and the final product.

For researchers and drug development professionals interested in this compound and its potential analogues, the initial steps would involve:

  • Retrosynthetic Analysis: Devising potential synthetic pathways by disconnecting the target molecule into simpler, commercially available starting materials.

  • Method Development: Testing and optimizing various chemical reactions to construct the key structural features of the this compound scaffold. This would likely involve the formation of the furan ring, installation of the carboxylic acid, and control of the stereochemistry.

  • Scale-up and Analogue Synthesis: Once a reliable route to the core structure is established, it can be scaled up and modified to produce a variety of analogues for structure-activity relationship (SAR) studies.

Professionals in the field are encouraged to consult general principles of organic synthesis and methodologies for the synthesis of other furan-containing diterpenoids to inform the design of a potential synthetic approach for this compound.

Due to the lack of specific published data, the generation of detailed protocols, data tables, and diagrams cannot be fulfilled at this time. Further research and publication in this specific area are required before such a document can be compiled.

References

Application Notes and Protocols for Angustanoic Acid G in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of Angustanoic acid G in neurodegenerative disease models is currently limited. The following application notes and protocols are based on the known biological activities of its chemical class, abietane diterpenoids, and other compounds isolated from its natural source, Illicium jiadifengpi. These protocols are intended to serve as a starting point for investigating the potential neuroprotective effects of this compound.

Introduction

This compound is a natural abietane diterpenoid isolated from the roots of Illicium jiadifengpi. While specific neuroprotective data for this compound is not yet available, the broader class of abietane diterpenoids has demonstrated promising activities relevant to the study and treatment of neurodegenerative diseases. These activities include neuroprotection, anti-inflammatory effects, and inhibition of cholinesterases, key targets in Alzheimer's disease research.[1][2][3][4] Additionally, other compounds from Illicium jiadifengpi have shown neurotrophic and anti-inflammatory properties, suggesting a potential therapeutic role for its constituents in neurological disorders.[5][6]

These application notes provide a framework for researchers to explore the potential of this compound in various in vitro models of neurodegeneration.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related abietane diterpenoids, this compound may exert neuroprotective effects through several mechanisms:

  • Antioxidant and Anti-inflammatory Pathways: Abietane diterpenoids have been shown to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and to inhibit the production of pro-inflammatory mediators.[1][7][8]

  • Cholinesterase Inhibition: Several abietane diterpenoids exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4][9]

  • Neurotrophic Factor Enhancement: Compounds from Illicium species have been observed to enhance neurite outgrowth, suggesting a potential to support neuronal health and regeneration.[5]

The potential signaling pathways involved are depicted below.

G cluster_0 Neurodegenerative Stressors cluster_1 This compound (hypothesized) cluster_2 Potential Cellular Effects cluster_3 Therapeutic Outcome Oxidative Stress Oxidative Stress AAG This compound Oxidative Stress->AAG Inhibits Neuroinflammation Neuroinflammation Neuroinflammation->AAG Inhibits AChE/BuChE Activity AChE/BuChE Activity AChE/BuChE Activity->AAG Inhibits Reduced ROS Reduced ROS AAG->Reduced ROS Decreased Pro-inflammatory\nCytokines Decreased Pro-inflammatory Cytokines AAG->Decreased Pro-inflammatory\nCytokines Inhibition of AChE/BuChE Inhibition of AChE/BuChE AAG->Inhibition of AChE/BuChE Enhanced Neurite Outgrowth Enhanced Neurite Outgrowth AAG->Enhanced Neurite Outgrowth Neuroprotection Neuroprotection Reduced ROS->Neuroprotection Decreased Pro-inflammatory\nCytokines->Neuroprotection Inhibition of AChE/BuChE->Neuroprotection Enhanced Neurite Outgrowth->Neuroprotection

Caption: Hypothesized mechanism of this compound.

Data Presentation: Summary of Relevant Abietane Diterpenoid Activities

The following table summarizes the reported neuroprotective and related activities of various abietane diterpenoids, providing a basis for designing experiments with this compound.

Compound/ExtractModel SystemAssayKey FindingsReference
Phlecarinatone BH₂O₂-induced SH-SY5Y cellsCell ViabilityModerate neuroprotective effect at 5-20 µM[1]
Leucansalvialin JPC12 cellsNeurotrophic ActivityModerate neuroprotective effects[3]
BractealineIn vitro enzyme assayCholinesterase InhibitionStrong BuChE inhibition (IC₅₀ = 3.43 µM), moderate AChE inhibition (IC₅₀ = 33.21 µM)[4]
Hypargenin EIn vitro enzyme assayCholinesterase InhibitionSelective BuChE inhibition (IC₅₀ = 6.93 µM)[4]
AbientaphlogatonesH₂O₂ and MPP+ induced PC12 cellsCell ViabilityDemonstrated neuroprotective activity[7]
Medusanthols A-D, GLPS/IFN-γ stimulated BV2 microgliaNO and TNF-α ProductionSignificant anti-neuroinflammatory activity at 12.5 µM[8]
ObtusicrenoneIn vitro enzyme assayAcetylcholinesterase InhibitionHigh inhibitory activity against AChE[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol is designed to evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assessment Seed SH-SY5Y cells Seed SH-SY5Y cells Pre-treat with\nthis compound Pre-treat with This compound Seed SH-SY5Y cells->Pre-treat with\nthis compound Induce oxidative stress\n(H₂O₂) Induce oxidative stress (H₂O₂) Pre-treat with\nthis compound->Induce oxidative stress\n(H₂O₂) Incubate for 24h Incubate for 24h Induce oxidative stress\n(H₂O₂)->Incubate for 24h Measure cell viability\n(MTT assay) Measure cell viability (MTT assay) Incubate for 24h->Measure cell viability\n(MTT assay)

Caption: Workflow for in vitro neuroprotection assay.

Methodology:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 2 hours. Include a vehicle control (DMSO).

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. A negative control group (no H₂O₂) should also be included.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol determines the in vitro inhibitory effect of this compound on AChE activity using Ellman's method.

G cluster_0 Reaction Mixture cluster_1 Pre-incubation cluster_2 Reaction Initiation cluster_3 Measurement Prepare reaction mixture:\n- Phosphate buffer\n- this compound\n- AChE enzyme Prepare reaction mixture: - Phosphate buffer - this compound - AChE enzyme Pre-incubate at 37°C Pre-incubate at 37°C Prepare reaction mixture:\n- Phosphate buffer\n- this compound\n- AChE enzyme->Pre-incubate at 37°C Add DTNB and\nacetylthiocholine iodide Add DTNB and acetylthiocholine iodide Pre-incubate at 37°C->Add DTNB and\nacetylthiocholine iodide Measure absorbance change\nat 412 nm Measure absorbance change at 412 nm Add DTNB and\nacetylthiocholine iodide->Measure absorbance change\nat 412 nm

Caption: Workflow for AChE inhibition assay.

Methodology:

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) from electric eel

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

    • This compound

    • Donepezil (positive control)

  • Procedure:

    • In a 96-well plate, add 25 µL of various concentrations of this compound (or donepezil) dissolved in buffer containing 10% methanol.

    • Add 125 µL of DTNB and 25 µL of AChE solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of ATCI.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is determined, and the percentage of inhibition is calculated.

    • The IC₅₀ value is determined from the dose-response curve.

Anti-Neuroinflammatory Activity in Microglia

This protocol assesses the potential of this compound to suppress the inflammatory response in microglial cells.

Methodology:

  • Cell Culture:

    • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

While direct evidence is pending, the chemical classification of this compound as an abietane diterpenoid, coupled with the known bioactivities of this class and other compounds from its source plant, provides a strong rationale for its investigation in neurodegenerative disease models. The provided protocols offer a starting point for elucidating its potential as a neuroprotective agent. Further studies are warranted to explore its specific mechanisms of action and in vivo efficacy.

References

Troubleshooting & Optimization

challenges in Angustanoic acid G purification from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Angustanoic acid G from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a natural product that can be isolated from the roots of Illicium jiadifengpi.[1][2] It is important to ensure proper identification of the plant material to maximize the yield of the target compound.

Q2: What are the general challenges encountered when purifying natural products like this compound from plant extracts?

The purification of bioactive compounds from plant extracts often presents several challenges.[3][4][5] These include:

  • Low concentration of the target compound: Bioactive compounds are often present in very small amounts in the crude extract.[3]

  • Complex mixtures: Crude extracts contain a wide variety of compounds with similar chemical properties, making separation difficult.[4][5]

  • Compound instability: The target compound may be sensitive to heat, pH changes, or oxidation, leading to degradation during the purification process.[3]

  • Variability in plant material: The chemical composition of plants can vary depending on factors like geographic location, season, and growing conditions, affecting the consistency of the starting material.[4][5]

Q3: What are the initial steps for preparing a crude extract for this compound purification?

The initial preparation of a crude extract typically involves drying and grinding the plant material, followed by extraction with an appropriate solvent. The choice of solvent is crucial and depends on the polarity of the target compound. For an acidic compound like this compound, solvents such as ethanol, methanol, or ethyl acetate are commonly used.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract. Improper plant material (wrong species, incorrect plant part, or poor quality).Verify the botanical identity of the plant material. Use the correct plant part (roots for this compound).[1][2] Ensure the plant material is properly dried and stored.
Inefficient extraction.Optimize the extraction solvent and method. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. Perform multiple extractions of the plant material.
Loss of compound during purification steps. Degradation of this compound due to pH, temperature, or light sensitivity.Test the stability of this compound under different pH and temperature conditions.[6] Work at lower temperatures and protect the sample from light where possible.
Irreversible adsorption onto the stationary phase during chromatography.Test the stability of the compound on the chosen stationary phase (e.g., silica gel) using a 2D TLC test.[6] If instability is observed, consider alternative stationary phases like alumina or a deactivated silica gel.[6]
Incomplete elution from the chromatographic column.Increase the polarity of the elution solvent towards the end of the chromatographic run to ensure all the compound is eluted.[6]
Co-elution of Impurities with this compound
Symptom Possible Cause Suggested Solution
Poor separation of this compound from other compounds. Inappropriate chromatographic conditions (stationary phase, mobile phase).Screen different solvent systems for Thin Layer Chromatography (TLC) to find an optimal mobile phase that provides good separation.[7] Consider using a different stationary phase with different selectivity (e.g., reversed-phase C18).
Overloading of the column.Reduce the amount of sample loaded onto the column.[8] Use a larger column if a larger sample size is necessary.[8]
Presence of closely related impurities. The crude extract contains compounds with very similar chemical structures to this compound.Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Preparative HPLC for the final purification step.[9] Consider using a gradient elution method to improve separation.[9]

Experimental Protocols

Protocol 1: Crude Extraction
  • Preparation of Plant Material: Air-dry the roots of Illicium jiadifengpi at room temperature until a constant weight is achieved. Grind the dried roots into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Protocol 2: Column Chromatography for Initial Fractionation
  • Column Packing:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in hexane.

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped.

    • Wash the packed column with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.[7]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify the fractions containing this compound.

    • Combine the fractions that show a similar TLC profile and contain the target compound.

Visualizations

experimental_workflow start Dried and Powdered Illicium jiadifengpi Roots extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling hplc_purification Preparative HPLC (Reversed-Phase) pooling->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Low Yield or Purity of This compound check_extraction Review Extraction Protocol start->check_extraction check_chromatography Analyze Chromatographic Data start->check_chromatography optimize_extraction Optimize Solvent/Method check_extraction->optimize_extraction verify_plant Verify Plant Material check_extraction->verify_plant change_solvent Modify Mobile Phase check_chromatography->change_solvent change_stationary Change Stationary Phase check_chromatography->change_stationary check_stability Test Compound Stability check_chromatography->check_stability final_purity Acceptable Purity? optimize_extraction->final_purity verify_plant->final_purity change_solvent->final_purity change_stationary->final_purity degradation_issue Address Degradation check_stability->degradation_issue degradation_issue->final_purity final_purity->start No end Successful Purification final_purity->end Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Angustanoic Acid G Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Angustanoic acid G extraction from its natural source, the roots of Illicium jiadifengpi.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a naturally occurring abietane-type diterpenoid with the chemical formula C₁₉H₂₄O₃.[1] Its primary documented source is the roots of the plant Illicium jiadifengpi.[1]

Q2: What type of solvent is most effective for extracting this compound?

Based on the initial isolation studies of diterpenoids from Illicium jiadifengpi, an ethyl acetate (EtOAc) extract of the roots was used to isolate this compound. This suggests that ethyl acetate is a suitable solvent. Generally, for abietane diterpenoids, which are lipophilic compounds, non-polar to semi-polar solvents are effective. Other commonly used solvents for similar compounds include methanol, ethanol, and petroleum ether. The choice of solvent is a critical parameter to optimize for maximizing yield.

Q3: Are there any advanced extraction techniques that can improve the yield?

Yes, modern extraction techniques can significantly enhance the yield and efficiency of this compound extraction compared to conventional methods like maceration or Soxhlet extraction. These include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, facilitating the release of secondary metabolites and improving solvent penetration.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.

Both UAE and MAE can often lead to higher yields in shorter extraction times and with lower solvent consumption.

Q4: How can I minimize the degradation of this compound during extraction?

Temperature is a critical factor. High temperatures used in some extraction methods can potentially lead to the degradation of thermolabile compounds. It is advisable to use non-denaturing temperatures, for instance, between -20 to 40°C, especially when using techniques like ultrasound-assisted extraction. For solvent evaporation after extraction, using a rotary evaporator at a controlled, low temperature is recommended to prevent compound degradation.

Troubleshooting Guide: Low Yield of this compound

Low extraction yield is a common challenge in natural product chemistry. This guide provides potential causes and recommended solutions to troubleshoot and improve the yield of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficiently dried or coarsely ground root material can hinder solvent penetration and lead to incomplete extraction.Ensure the Illicium jiadifengpi roots are thoroughly dried to prevent enzymatic degradation. Grind the dried material into a fine, uniform powder to maximize the surface area for solvent interaction.
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.While ethyl acetate is a good starting point, consider experimenting with a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, methanol) or solvent mixtures to find the most effective one.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.Optimize the extraction time and temperature. For maceration, allow for sufficient soaking time with regular agitation. For UAE or MAE, experiment with different time and temperature settings to find the optimal conditions.
Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to dissolve and extract all the target compound.Increase the solvent-to-solid ratio. Experiment with different ratios (e.g., 1:10, 1:20, 1:30 w/v) to find the balance between yield and solvent consumption.
Low Purity of this compound in the Extract Co-extraction of Impurities: The chosen solvent may be extracting a large amount of other compounds along with this compound.Employ a multi-step extraction strategy. For example, a pre-extraction with a non-polar solvent like hexane can remove highly non-polar compounds before extracting with a more polar solvent like ethyl acetate. Subsequent purification steps like column chromatography will be necessary.
Loss of Compound During Workup Degradation during Solvent Evaporation: High temperatures during solvent removal can degrade the target compound.Use a rotary evaporator at a controlled low temperature to remove the solvent.
Incomplete Phase Separation: During liquid-liquid extraction for purification, incomplete separation of aqueous and organic layers can lead to loss of product.Allow sufficient time for layers to separate completely. If emulsions form, techniques like adding brine or centrifugation can help break them.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)
  • Preparation of Plant Material: Air-dry the roots of Illicium jiadifengpi in a well-ventilated area away from direct sunlight. Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered root material into a large Erlenmeyer flask.

    • Add 1 L of ethyl acetate (EtOAc) to the flask (1:10 solid-to-solvent ratio).

    • Seal the flask and macerate for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude EtOAc extract.

  • Further Processing: The crude extract can then be subjected to chromatographic techniques (e.g., silica gel column chromatography) for the isolation and purification of this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - for Optimization
  • Preparation of Plant Material: Prepare the dried and powdered root material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered root material into a sonication vessel.

    • Add 200 mL of ethyl acetate (1:20 solid-to-solvent ratio).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 25-40°C) for a specified duration (e.g., 30-60 minutes).

  • Filtration and Concentration: Filter and concentrate the extract as described in Protocol 1.

  • Optimization: To optimize the yield, systematically vary the following parameters:

    • Solvent: Ethyl acetate, methanol, ethanol, and mixtures thereof.

    • Solvent-to-Solid Ratio: 1:10, 1:15, 1:20, 1:25, 1:30 (w/v).

    • Extraction Time: 15, 30, 45, 60, 90 minutes.

    • Temperature: 25, 30, 35, 40, 45, 50°C.

Data Presentation

The following tables provide a template for summarizing quantitative data from optimization experiments.

Table 1: Effect of Solvent Type on the Yield of this compound

SolventExtraction MethodYield (%)
Ethyl AcetateMaceration[Insert experimental data]
MethanolMaceration[Insert experimental data]
EthanolMaceration[Insert experimental data]
Petroleum EtherMaceration[Insert experimental data]
Ethyl AcetateUAE[Insert experimental data]
MethanolUAE[Insert experimental data]
EthanolUAE[Insert experimental data]

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

RunSolvent-to-Solid Ratio (w/v)Extraction Time (min)Temperature (°C)Yield of this compound (%)
11:103030[Insert experimental data]
21:203030[Insert experimental data]
31:106030[Insert experimental data]
41:206030[Insert experimental data]
51:103050[Insert experimental data]
61:203050[Insert experimental data]
71:106050[Insert experimental data]
81:206050[Insert experimental data]

Visualizations

General Experimental Workflow for this compound Extraction and Isolation

Extraction_Workflow PlantMaterial Illicium jiadifengpi Roots Grinding Drying & Grinding PlantMaterial->Grinding Extraction Extraction (Maceration or UAE/MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification AngustanoicAcidG This compound Purification->AngustanoicAcidG

Caption: Workflow for this compound extraction.

Logical Relationship for Troubleshooting Low Extraction Yield

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound Cause1 Improper Plant Material Preparation LowYield->Cause1 Cause2 Suboptimal Extraction Parameters LowYield->Cause2 Cause3 Compound Degradation LowYield->Cause3 Cause4 Losses During Workup LowYield->Cause4 Solution1 Optimize Drying & Grinding Cause1->Solution1 Solution2 Optimize Solvent, Time, Temp, & Ratio Cause2->Solution2 Solution3 Control Temperature Cause3->Solution3 Solution4 Careful Phase Separation & Solvent Removal Cause4->Solution4

Caption: Troubleshooting low extraction yield.

Simplified Biosynthetic Pathway of Abietane Diterpenes

Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Copalyl Copalyl Diphosphate GGPP->Copalyl Pimaradiene Pimaradiene Skeleton Copalyl->Pimaradiene Abietadiene Abietadiene Skeleton Pimaradiene->Abietadiene Oxidation Oxidative Modifications (e.g., P450s) Abietadiene->Oxidation AngustanoicAcidG This compound Oxidation->AngustanoicAcidG

References

Technical Support Center: Optimizing HPLC Separation of Angustanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Angustanoic acid isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating Angustanoic acid isomers by HPLC?

Angustanoic acid is a chiral carboxylic acid, and its isomers often exhibit very similar physicochemical properties, making their separation challenging. The primary difficulties include:

  • Co-elution or poor resolution: Isomers may have very similar retention times, leading to overlapping peaks.

  • Peak tailing: As a carboxylic acid, Angustanoic acid can interact with residual silanols on the silica-based columns, causing peak tailing.[1]

  • Low sensitivity: If the isomers are present in low concentrations, detecting and quantifying them accurately can be difficult.

Q2: What type of HPLC column is best suited for separating Angustanoic acid isomers?

The choice of column is critical for the successful separation of Angustanoic acid isomers. Chiral stationary phases (CSPs) are typically required for enantiomeric separations.[2][3][4] For diastereomers, standard reversed-phase columns like C18 might be sufficient, but often a systematic method development approach is needed.

Recommended Column Types:

  • Chiral Columns:

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.

    • Protein-based CSPs: Can offer unique selectivity for certain acidic compounds.

    • Anion-exchanger CSPs: These are specifically designed for the separation of acidic compounds and can provide excellent enantioselectivity.[2][3]

  • Reversed-Phase Columns (for diastereomers or after derivatization):

    • C18 or C8 columns: High-purity, end-capped columns are recommended to minimize interactions with residual silanols.

Q3: How does the mobile phase composition affect the separation?

The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in achieving optimal separation.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Their different selectivities can be explored to improve resolution.

  • pH: The pH of the mobile phase is critical for acidic compounds like Angustanoic acid. It is generally recommended to work at a pH where the acid is in a single form (either fully protonated or deprotonated) to ensure sharp, symmetrical peaks. For carboxylic acids, a mobile phase pH around 2.5-3.5 is often a good starting point to suppress ionization.

  • Additives: Small amounts of acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and reduce tailing by masking residual silanol groups.[5]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers

If you are observing poor resolution or complete co-elution of your Angustanoic acid isomers, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution ChangeColumn Change Stationary Phase (e.g., different chiral column) Start->ChangeColumn OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase ChangeColumn->OptimizeMobilePhase ChangeOrganic Change Organic Modifier (e.g., ACN to MeOH) OptimizeMobilePhase->ChangeOrganic AdjustpH Adjust Mobile Phase pH OptimizeMobilePhase->AdjustpH Gradient Optimize Gradient Slope OptimizeMobilePhase->Gradient Temperature Adjust Column Temperature OptimizeMobilePhase->Temperature FlowRate Decrease Flow Rate OptimizeMobilePhase->FlowRate Success Resolution Achieved ChangeOrganic->Success AdjustpH->Success Gradient->Success Temperature->Success FlowRate->Success

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Optimize Mobile Phase:

    • Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of both. This can alter the selectivity of the separation.

    • pH Adjustment: Carefully adjust the mobile phase pH. For acidic compounds, moving the pH further away from the pKa can improve peak shape and potentially resolution.

    • Gradient Elution: If using isocratic elution, switch to a shallow gradient. If already using a gradient, decrease the slope to improve the separation of closely eluting peaks.

  • Adjust Temperature: Lowering the column temperature can sometimes increase the interaction between the analyte and the stationary phase, leading to better resolution. Conversely, increasing the temperature can improve efficiency but may decrease retention.

  • Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time.

  • Change Column: If the above steps do not yield satisfactory results, the selectivity of the stationary phase may not be suitable.

    • For chiral separations, try a CSP with a different chiral selector.

    • For reversed-phase separations, try a column with a different packing material (e.g., C8 instead of C18) or a different end-capping.

Table 1: Effect of Method Parameters on Resolution

ParameterChangePotential Effect on Resolution
Mobile Phase Switch organic modifier (e.g., ACN to MeOH)Alters selectivity, may increase or decrease resolution
Adjust pH further from pKaImproves peak shape, can change selectivity
Decrease gradient slopeIncreases separation time between peaks
Flow Rate DecreaseIncreases efficiency, can improve resolution
Temperature DecreaseMay increase interaction and improve resolution
Column Different stationary phaseProvides different selectivity
Problem 2: Peak Tailing

Peak tailing is a common issue when analyzing acidic compounds and can lead to inaccurate integration and reduced resolution.[6][7]

Logical Relationship for Peak Tailing Causes

PeakTailing Tailing Peak Tailing Observed SecondaryInteractions Secondary Silanol Interactions Tailing->SecondaryInteractions ColumnOverload Column Overload Tailing->ColumnOverload ExtraColumnEffects Extra-Column Volume Tailing->ExtraColumnEffects ColumnVoid Column Void/Contamination Tailing->ColumnVoid pH_pKa Mobile Phase pH too close to pKa Tailing->pH_pKa

Caption: Common causes of peak tailing in HPLC.

Troubleshooting Steps:

  • Check for Secondary Interactions:

    • Add an acidic modifier: Add 0.1% formic acid or TFA to the mobile phase to protonate residual silanol groups and reduce their interaction with the acidic analyte.

    • Use a highly end-capped column: Ensure you are using a modern, high-purity, and well-end-capped column.

  • Address Potential Column Overload:

    • Dilute the sample: Inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column.[1][6]

    • Reduce injection volume: Injecting a smaller volume can also alleviate overload.[6][7]

  • Minimize Extra-Column Volume:

    • Use appropriate tubing: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible, especially between the column and the detector.

    • Check connections: Ensure all fittings are properly tightened to avoid dead volume.

  • Inspect the Column:

    • Column contamination: A blocked frit or contaminated column inlet can cause peak distortion.[8] Try back-flushing the column.

    • Column void: A void at the head of the column can lead to peak tailing.[1] This usually requires replacing the column.

  • Optimize Mobile Phase pH:

    • Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of Angustanoic acid to maintain a single ionic form.

Table 2: Troubleshooting Guide for Peak Tailing

Potential CauseRecommended Action
Secondary Silanol Interactions Add 0.1% formic acid or TFA to the mobile phase. Use a highly end-capped column.
Column Overload Dilute the sample or reduce the injection volume.[1][6]
Extra-Column Volume Use shorter, narrower ID tubing. Check all connections.
Column Contamination/Void Back-flush the column. If the problem persists, replace the column.[1][8]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

Experimental Protocols

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP

This protocol is a starting point for the enantiomeric separation of Angustanoic acid.

  • Column: A cellulose-based chiral column (e.g., Chiralcel OD-H) or an amylose-based column (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic additive. A typical starting point is Hexane:Isopropanol:TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm, or based on the UV spectrum of Angustanoic acid).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

Method Development Workflow

MethodDev Start Start Method Development SelectColumn Select Chiral Column (e.g., Polysaccharide-based) Start->SelectColumn InitialConditions Initial Conditions: Hexane/IPA (80/20) + 0.1% TFA SelectColumn->InitialConditions Run Inject Standard and Evaluate InitialConditions->Run Evaluation Resolution Adequate? Run->Evaluation Optimize Optimize Mobile Phase Ratio Evaluation->Optimize No Finalize Finalize Method Evaluation->Finalize Yes Optimize->Run TryModifier Try Different Alcohol Modifier (e.g., Ethanol) Optimize->TryModifier TryModifier->Run

Caption: Workflow for chiral method development.

Protocol 2: Reversed-Phase Separation of Diastereomers

This protocol is a general starting point for separating diastereomers of Angustanoic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Table 3: Example Gradient Timetable

Time (min)%A (0.1% FA in Water)%B (0.1% FA in ACN)
0.07030
20.03070
22.03070
22.17030
25.07030

This technical support guide provides a framework for developing and troubleshooting HPLC methods for the separation of Angustanoic acid isomers. By systematically addressing common issues and logically progressing through method development, researchers can achieve robust and reliable separations.

References

Technical Support Center: Troubleshooting Angustanoic Acid G Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Angustanoic acid G in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media.[1] Small molecules can degrade over time due to various factors, leading to a decrease in the effective concentration of the active compound and potentially producing byproducts with off-target effects.

Q2: What is this compound and where does it come from?

A2: this compound is a natural product that can be isolated from the roots of Illicium jiadifengpi.[2][3][4] As with many natural products, its stability in artificial environments like cell culture media can be a concern.

Q3: What are the common causes of small molecule degradation in cell culture media?

A3: Several factors can contribute to the degradation of a small molecule like this compound in your cell culture setup:

  • pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[1][5]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]

  • Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound.[1][6][7] Reactive oxygen species can also be present and lead to oxidation.

  • Solubility Issues: Poor solubility can lead to precipitation of the compound over time, effectively reducing its concentration in the media.[1][8]

Q4: How can I determine if this compound is degrading in my cell culture medium?

A4: You can assess the stability of your compound by incubating it in the cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] A decrease in the peak area of the parent compound over time indicates instability.

Q5: What immediate steps can I take to minimize the instability of this compound?

A5: To mitigate potential degradation, consider the following immediate actions:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.

  • Minimize Light Exposure: Protect the compound and your experimental setup from light by using amber vials and minimizing exposure to ambient light.[1]

  • Control Temperature: While cell culture requires 37°C, minimize the time the compound spends at this temperature before being added to the cells.[1]

  • Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce enzymatic degradation.[1]

Troubleshooting Guides

Guide 1: Investigating the Cause of this compound Instability

This guide provides a systematic approach to identifying the primary factors contributing to the degradation of your compound.

cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation A Prepare this compound in Complete Medium B Incubate under four conditions: 1. 37°C (Standard) 2. 4°C (Temperature Control) 3. 37°C, Light Protected 4. 37°C in Basal Medium (Serum-Free) A->B C Collect aliquots at 0, 6, 12, 24, 48 hours B->C D Analyze by HPLC or LC-MS C->D E Compare degradation rates across conditions D->E F Identify primary cause(s) of instability: - Temperature - Light - Serum Components E->F

Caption: Workflow for investigating this compound instability.

Data Interpretation:

ConditionObservationPotential Cause of Instability
Complete Medium @ 37°CSignificant degradationBaseline instability
Basal Medium @ 37°CLess degradation than complete mediumEnzymatic degradation by serum components
Complete Medium @ 4°CMinimal degradationTemperature-dependent degradation
Complete Medium @ 37°C (Light Protected)Less degradation than standard conditionPhotosensitivity
Guide 2: Mitigating this compound Instability

Based on the findings from your investigation, this guide provides strategies to minimize compound degradation during your experiments.

cluster_problem Identified Instability cluster_solutions Mitigation Strategies cluster_validation Validation instability This compound is unstable fresh Prepare fresh solutions for each experiment instability->fresh light Protect from light using amber tubes instability->light serum Use serum-free or reduced-serum media instability->serum time Reduce incubation time if possible instability->time antioxidant Consider adding antioxidants (e.g., Vitamin E) instability->antioxidant validate Re-evaluate stability with new protocol fresh->validate light->validate serum->validate time->validate antioxidant->validate

Caption: Strategies to mitigate this compound instability.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike Media: Spike the cell culture medium (e.g., DMEM with 10% FBS) with this compound to a final concentration of 10 µM.

  • Incubation: Incubate the spiked medium in a cell culture incubator at 37°C and 5% CO2.

  • Time Points: Collect aliquots of the medium at 0, 2, 4, 8, 12, 24, and 48 hours.

  • Sample Preparation: Immediately after collection, stop any potential degradation by adding an organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • Analysis: Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration at time 0 versus time.

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1N HCl and heat at 60°C for 24 hours. Neutralize the sample before analysis.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1N NaOH and heat at 60°C for 24 hours. Neutralize the sample before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by LC-MS to identify degradation products and compare them to the parent compound.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is not yet fully elucidated, based on the activity of other natural products, a hypothetical signaling pathway is presented below for the purpose of experimental design.

cluster_pathway Hypothetical Signaling Pathway for this compound AAG This compound Receptor Cell Surface Receptor AAG->Receptor Degradation Degradation Product AAG->Degradation Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression (e.g., Apoptosis) TF->Gene OffTarget Off-Target Effects Degradation->OffTarget

References

minimizing interference in spectroscopic analysis of Angustanoic acid G

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the spectroscopic analysis of Angustanoic acid G, a natural product isolated from the roots of Illicium jiadifengpi.[1] Given that this compound is a diterpenoid, the advice provided leverages established methods for analyzing complex natural products of this class.[2][3]

General Sample Preparation and Handling

Proper sample preparation is the first and most critical step in avoiding spectroscopic interference. Contaminants introduced at this stage can affect all subsequent analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of interference in spectroscopic analysis?

A1: The most common sources are impurities from the sample matrix that are co-extracted with the analyte. These can include other related natural products (e.g., other terpenoids, flavonoids, phenolic acids), residual solvents from purification, and particulate matter. For UV-Vis spectroscopy, suspended solids can cause light scattering, leading to high and unstable baselines.[4] In Nuclear Magnetic Resonance (NMR), even trace amounts of water or non-deuterated solvents can obscure signals.

Q2: My sample of this compound is a crude extract. Can I analyze it directly?

A2: Direct analysis of crude extracts is challenging and often leads to ambiguous results due to significant signal overlap from multiple compounds.[5] While techniques like LC-MS are designed for mixtures, NMR and direct UV-Vis spectroscopy benefit greatly from sample purification. It is highly recommended to perform chromatographic purification (e.g., column chromatography or HPLC) to isolate or at least enrich this compound before detailed spectroscopic characterization.

Experimental Protocol 1: General Sample Preparation for Minimizing Interference
  • Initial Extraction & Enrichment: After initial solvent extraction of the plant material, perform a preliminary separation using column chromatography over silica gel or a similar stationary phase to separate compounds based on polarity. This will help remove highly polar or non-polar interferences.

  • High-Resolution Purification: Subject the enriched fraction to High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

  • Solvent Selection: Use high-purity or HPLC-grade solvents for all steps. For NMR analysis, use deuterated solvents with high isotopic purity (e.g., CDCl₃, 99.8%+).[6]

  • Filtration: Before analysis, particularly for UV-Vis and LC-MS, filter the sample solution through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could cause scattering or block instrument tubing.[4]

  • Blank Preparation: Always prepare a "blank" sample containing only the solvent used to dissolve the final sample. This is essential for background correction in UV-Vis and for identifying solvent-related peaks in NMR and MS.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of novel compounds like this compound. However, spectra of natural products are often complex.

Frequently Asked Questions (FAQs)

Q1: The ¹H-NMR spectrum of my this compound sample is very crowded, with many overlapping signals in the aliphatic region. How can I resolve individual resonances?

A1: Signal overlap is a common problem with terpenoids.[5] The best approach is to use two-dimensional (2D) NMR experiments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing you to trace out spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This spreads the signals into a second dimension, providing excellent resolution.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion and improve resolution.

Q2: I am struggling to get a good ¹³C-NMR spectrum due to low signal-to-noise. What can I do?

A2: The ¹³C nucleus has a low natural abundance and gyromagnetic ratio, making the experiment inherently less sensitive than ¹H-NMR.[5] To improve the signal, you can:

  • Increase the sample concentration.

  • Increase the number of scans (acquisition time). Note that this increases instrument time significantly.

  • Use more sensitive experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the multiplicity of carbons (CH, CH₂, CH₃) or an HSQC experiment, which detects the more sensitive ¹H nucleus.[5]

Q3: I see small peaks in my ¹H-NMR that don't seem to belong to my compound. What are they?

A3: These are likely impurities. Common culprits include residual non-deuterated solvent, water, or grease from glassware. Comparing your spectrum to a blank spectrum of the solvent can help identify these.

Data Presentation: NMR Interference

Table 1: Common Residual Solvent Peaks in ¹H and ¹³C NMR Spectra. Data is for reference and may vary slightly based on temperature and pH.

Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Chloroform (in CDCl₃)7.2677.16
Water (in CDCl₃)1.56N/A
Acetone (in Acetone-d₆)2.0529.84, 206.26
Water (in Acetone-d₆)2.84N/A
DMSO (in DMSO-d₆)2.5039.52
Water (in DMSO-d₆)3.33N/A
Methanol (in CD₃OD)3.31, 4.87 (OH)49.00

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Labdane Diterpenoid Moieties. Use this table to tentatively identify expected signals for this compound and differentiate them from impurities.

Carbon TypeTypical Chemical Shift Range (ppm)
Methyl (CH₃)12 - 35
Methylene (CH₂)20 - 55
Methine (CH)40 - 60
Quaternary (C)30 - 45
Oxygenated Carbons (C-O)65 - 80
Olefinic (C=C)110 - 150
Carboxylic Acid (COOH)170 - 185

Source: Synthesized from data in[2],[5],[4].

Experimental Protocol 2: Acquiring a 2D HSQC Spectrum
  • Sample Preparation: Prepare a concentrated sample (5-10 mg) of purified this compound in ~0.6 mL of high-purity deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Initial Scans: Acquire a standard ¹H spectrum and a ¹³C spectrum (if time permits). Optimize shimming for a homogeneous magnetic field.

  • Setup HSQC Experiment: Select a standard HSQC pulse program from the spectrometer's library (e.g., hsqcedetgpsp).

  • Set Parameters:

    • Define the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all expected signals.

    • Set the number of scans (e.g., 2-8) and dummy scans (e.g., 16) per increment.

    • Set the number of increments in the F1 dimension (e.g., 256-512) to achieve adequate resolution.

    • Use a one-bond coupling constant (¹JCH) of ~145 Hz, which is typical for organic molecules.

  • Acquisition & Processing: Run the experiment. After acquisition, perform a Fourier transform in both dimensions, phase correct the spectrum, and calibrate the axes. The resulting 2D plot will show correlations between directly bonded protons and carbons.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and formula of this compound (C₁₉H₂₄O₃, MW: 300.39).[1] When coupled with liquid chromatography (LC-MS), it is a powerful tool for analyzing complex mixtures.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows a peak at the correct mass for this compound, but it is broad or has a shoulder. What does this mean?

A1: This strongly suggests the presence of a co-eluting compound. This could be an isomer of this compound or an unrelated impurity with a similar retention time and mass. To resolve this, you should optimize the chromatographic separation. Try modifying the solvent gradient (e.g., making it shallower), changing the column (e.g., to one with a different stationary phase like phenyl-hexyl instead of C18), or adjusting the flow rate.

Q2: The signal intensity for my compound is much lower than expected. Could this be an interference?

A2: Yes, this is a phenomenon known as ion suppression . It occurs when co-eluting compounds in the sample matrix interfere with the ionization of the analyte in the MS source, reducing its signal intensity. Diluting the sample can sometimes mitigate this effect.[3] If ion suppression is severe, further sample purification is necessary.

Q3: I see a peak with the mass-to-charge ratio (m/z) of [M+Na]⁺ but not [M+H]⁺. Is this a problem?

A3: Not necessarily. Carboxylic acids can readily form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions present as trace contaminants in solvents or glassware. The protonated molecule ([M+H]⁺) is typically the most desired ion for analysis. If sodium adducts are dominant, it can sometimes be suppressed by adding a small amount of a proton source like formic acid to the mobile phase.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. For a diterpenoid carboxylic acid, the primary absorption is often due to the n → π* transition of the carboxyl group.

Frequently Asked Questions (FAQs)

Q1: The baseline of my UV-Vis spectrum is high and drifting. What is the cause?

A1: A high or drifting baseline is often caused by light scattering from suspended particulate matter in the sample.[4] Ensure your sample is properly filtered before analysis. Another cause can be the absorbance of the solvent itself or a dirty cuvette. Always run a background correction scan using a cuvette filled with the same solvent as your sample to correct for this.[2]

Q2: My spectrum shows a broad absorption band, and I suspect there might be multiple compounds absorbing in the same region. How can I resolve this?

A2: Spectral overlap is a common issue when analyzing mixtures.[4]

  • Derivative Spectroscopy: Calculating the first or second derivative of the spectrum can help resolve overlapping peaks into distinct features. The second derivative appears as a negative peak corresponding to the original peak's maximum absorbance wavelength.[4]

  • Multicomponent Analysis: If the spectra of the interfering compounds are known, their contributions can be mathematically subtracted from the sample spectrum to isolate the absorbance of the analyte of interest.[4]

  • HPLC-DAD: The best method is to use an HPLC with a Diode Array Detector (DAD). This provides a full UV-Vis spectrum at every point in the chromatogram, ensuring you are analyzing the spectrum of a pure, separated compound.

Data Presentation: UV-Vis Interference

Table 3: Potential UV-Vis Interferences from Co-extracted Natural Products.

Compound ClassExampleTypical λmax Range (nm)Notes
Saturated Carboxylic AcidsNonanoic Acid~210 nm (main peak), weak shoulder ~270 nm often due to impurities.[7]The carboxyl group itself is a weak chromophore.
Aromatic Carboxylic AcidsBenzoic Acid~230 nm and ~274 nm.[8]Aromatic rings are strong chromophores.
FlavonoidsQuercetin~255 nm and ~370 nmCommon plant pigments that can interfere significantly.
Phenolic AcidsCaffeic Acid~290-325 nmCommon in plant extracts.
Diterpenoids (conjugated)Vomifoliol~242 nm[4]Conjugated double bonds within the terpenoid structure will cause absorption.

Visualized Workflows and Logic

Diagram 1: General Troubleshooting Workflow for Spectroscopic Interference

G start Initial Spectroscopic Analysis of this compound Sample problem Interference Observed? start->problem success Data Acceptable Proceed with Analysis problem->success No cat Categorize Interference problem->cat Yes overlap Spectral Overlap (NMR, UV, MS) cat->overlap baseline Baseline/Background Issues (UV-Vis, NMR) cat->baseline signal Poor Signal-to-Noise or Ion Suppression (MS) cat->signal sol_overlap • 2D NMR (HSQC, HMBC) • Higher Field NMR • Improve Chromatography (LC-MS) • Derivative Spectroscopy (UV-Vis) overlap->sol_overlap sol_baseline • Use High Purity Solvents • Filter Sample (0.22 µm) • Background Correction/Blank Scan • Check Instrument Cleanliness baseline->sol_baseline sol_signal • Increase Concentration • Increase Scan Number (NMR) • Optimize Instrument Parameters • Further Purify Sample signal->sol_signal repurify Consider Sample Repurification (e.g., HPLC, Column Chromatography) sol_overlap->repurify sol_baseline->repurify sol_signal->repurify reanalyze Re-analyze Sample repurify->reanalyze reanalyze->problem

Caption: A workflow for identifying and resolving common spectroscopic interferences.

Diagram 2: Logic for Analytical Method Selection Based on Sample Purity

G cluster_0 Sample Purity cluster_1 Recommended Analytical Strategy crude Crude Extract strat_crude LC-MS for initial profiling Purification is required for structural work crude->strat_crude enriched Enriched Fraction strat_enriched LC-MS for component analysis 2D NMR may be possible but challenging enriched->strat_enriched pure Highly Pure (>95%) strat_pure Full Characterization: • 1D & 2D NMR • High-Res MS • UV-Vis, IR pure->strat_pure

Caption: Relationship between sample purity and the appropriate analytical strategy.

References

Technical Support Center: Troubleshooting Low Bioactivity of Angustanoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with Angustanoic acid G in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product that has been isolated from the roots of Illicium jiadifengpi[1][2][3]. As a natural compound, its activity can be influenced by a variety of experimental factors.

Q2: I'm not observing the expected bioactivity with this compound. What are the common initial troubleshooting steps?

When encountering low bioactivity, it is crucial to systematically review your experimental setup. The primary areas to investigate are the compound's integrity, its solubility and delivery to the target system, and the experimental conditions of your assay. Consider factors such as compound stability, solvent compatibility, and potential degradation during storage or the experiment itself.

Q3: How can I be sure my stock solution of this compound is prepared correctly?

The preparation of a stable and soluble stock solution is critical. Due to its acidic nature, this compound's solubility may vary in different solvents. It is advisable to start with a small amount to test solubility in common solvents like DMSO, ethanol, or methanol. Ensure the compound is fully dissolved before making further dilutions. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: Could the choice of solvent be impacting the bioactivity of this compound?

Yes, the solvent used to dissolve this compound can significantly impact its activity. High concentrations of solvents like DMSO can be toxic to cells and may interfere with biological assays. It is essential to include a vehicle control (solvent alone) in your experiments to account for any solvent-induced effects. The final concentration of the solvent in the assay should be kept to a minimum, typically below 0.5%.

Q5: What is the recommended concentration range for testing this compound?

The optimal concentration for this compound will be assay-dependent. If you are not observing activity, it may be necessary to test a broad range of concentrations. A typical approach is to perform a dose-response curve, starting from a low nanomolar range and extending to a high micromolar range (e.g., 1 nM to 100 µM). This will help determine if the compound has a narrow window of activity or if higher concentrations are required.

Troubleshooting Guide: Addressing Low Bioactivity

This section provides a step-by-step guide to troubleshoot common issues related to the low bioactivity of this compound.

Issue 1: Inconsistent or No Activity Observed

Possible Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure this compound is stored as recommended by the supplier, typically in a cool, dark, and dry place. Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.

    • Limit Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Prepare small, single-use aliquots of your stock solution.

    • Assess Purity: If possible, verify the purity of your compound using analytical techniques such as HPLC or LC-MS.

Possible Cause 2: Poor Solubility

  • Troubleshooting Steps:

    • Optimize Solvent Choice: Test the solubility of this compound in different biocompatible solvents.

    • Use of Solubilizing Agents: For in vivo or challenging in vitro models, consider the use of solubilizing agents or formulation vehicles such as cyclodextrins or liposomes.

    • Sonication: Gentle sonication can aid in dissolving the compound. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

Possible Cause 3: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Incubation Time: The observed effect may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.

    • Cell Density: For cell-based assays, ensure that the cell density is optimal. Overly confluent or sparse cultures can respond differently to treatment.

    • Serum Concentration: Components in the serum of cell culture media can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.

Data Presentation: Summarizing Experimental Findings

To effectively troubleshoot, it is essential to maintain clear records of your experimental parameters and results. The following tables provide a template for organizing your data.

Table 1: Solubility Assessment of this compound

Solvent Concentration (mg/mL) Observations (e.g., Clear, Precipitate)
DMSO 10 Clear solution
Ethanol 10 Slight precipitate

| PBS | 1 | Insoluble |

Table 2: Dose-Response Data for this compound in an MTS Assay

Concentration (µM) % Cell Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.2
1 98.5 ± 5.1
10 85.3 ± 6.3
50 62.1 ± 7.8

| 100 | 45.7 ± 5.9 |

Experimental Protocols

General Protocol for Assessing Cytotoxicity using an MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solution to each well. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be investigated for this compound and a general experimental workflow for testing its bioactivity.

G Hypothetical Signaling Pathway for this compound AAG This compound Receptor Cell Surface Receptor AAG->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Response Biological Response (e.g., Apoptosis, Proliferation) Gene->Response

Caption: Hypothetical signaling pathway for this compound.

G Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Treat Treat Cells with Dose-Response Concentrations Stock->Treat Cells Culture and Seed Cells Cells->Treat Incubate Incubate for Defined Time Period Treat->Incubate Assay Perform Bioactivity Assay (e.g., MTS, Western Blot) Incubate->Assay Data Data Collection and Analysis Assay->Data

Caption: General experimental workflow for bioactivity screening.

G Troubleshooting Logic for Low Bioactivity Start Low/No Bioactivity Observed Check_Sol Is the compound fully dissolved in the final medium? Start->Check_Sol Check_Conc Have you tested a wide concentration range? Check_Sol->Check_Conc Yes Res_Sol Optimize solvent or use solubilizing agents Check_Sol->Res_Sol No Check_Time Have you performed a time-course experiment? Check_Conc->Check_Time Yes Res_Conc Perform a broader dose-response study Check_Conc->Res_Conc No Check_Stab Could the compound be degrading? Check_Time->Check_Stab Yes Res_Time Conduct a time-course experiment Check_Time->Res_Time No Res_Stab Check storage, aliquot new stock, and consider stability assays Check_Stab->Res_Stab Yes Res_End Consider alternative assays or re-evaluate the hypothesis Check_Stab->Res_End No Sol_Yes Yes Sol_No No Conc_Yes Yes Conc_No No Time_Yes Yes Time_No No Stab_Yes Yes Stab_No No

Caption: Troubleshooting decision tree for low bioactivity.

References

Validation & Comparative

comparing neuroprotective effects of Angustanoic acid G and other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no scientific literature or experimental data was found for "Angustanoic acid G." Therefore, this guide provides a comparative analysis of the neuroprotective effects of other well-researched acidic compounds: Asiatic acid, Carnosic acid, and Arundic acid, along with a general overview of phenolic acids.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the neuroprotective performance of these compounds, supported by experimental data.

Comparative Data on Neuroprotective Effects

The following table summarizes the quantitative data on the neuroprotective effects of Asiatic acid, Carnosic acid, and Arundic acid from various experimental models.

CompoundModel SystemToxin/Injury ModelEffective Concentration/DoseKey Neuroprotective OutcomesReference
Asiatic acid Mouse model of cerebral ischemiaMiddle Cerebral Artery Occlusion (MCAO)3, 10, 20 mg/kgSubstantially decreased cerebral infarct volume by 60% on day one and 26% on day seven.[1]
Rat model of focal embolic strokeEmbolic stroke75 mg/kg (with low-dose t-PA)Reduced infarct volume and improved neurological function.[1]
Dopaminergic neuron-like cellsMPP+1, 10, 100, 1000 nMSignificantly weaker caspase-3/7 activity compared to MPP+ alone, indicating reduced apoptosis.[2]
Carnosic acid PC12h cellsHigh-concentration glutamateNot specifiedProtected cells from oxidative stress.[3]
In vivo mouse modelMiddle Cerebral Artery Ischemia/ReperfusionNot specifiedIncreased levels of reduced glutathione in the brain and protected against ischemia/reperfusion injury.[4]
Arundic acid Mouse model of Parkinson's diseaseMPTP30 mg/kg, i.p.Prevented dopamine depletion (52% of control vs. 21% in MPTP group) and reduced the loss of dopaminergic neurons (56% reduction vs. 87% in MPTP group).[5]
Rat model of acute subdural hematomaAcute Subdural Hematoma (ASDH)Not specifiedDecreased infarction volume and the number of apoptotic cells.[6]
Phenolic Acids (General) Rat sciatic nervesIschemia/Reperfusion100 mg/kg (p-coumaric acid)Reduced oxidative stress (decreased MDA, increased NRF-1 and SOD).[7]
Wistar ratsSpinal cord injury10 mg/kg, i.p. (rosmarinic acid)Enhanced antioxidant status and decreased oxidative stress.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the assessment of neuroprotective effects.

Cell Viability and Neuroprotection Assays

Primary cortical neuronal cells are often used for high-throughput screening of neuroprotective compounds.[9]

  • Cell Culture: Primary cortical neurons are cultured on poly-d-lysine pre-coated 96-well plates.[9]

  • Induction of Neurotoxicity: A neurotoxic agent, such as tert-butyl hydroperoxide (tBHP) or 3-nitropropionic acid (3-NP), is added to the culture medium to induce cell death.[9]

  • Treatment: The neuroprotective compound being tested is added to the culture medium before or after the neurotoxic insult.

  • Assessment of Cell Viability: Cell viability is commonly assessed using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is active only in living cells. The resulting formazan product is measured spectrophotometrically.[9][10]

Apoptosis Assay using Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for quantifying apoptosis.[11][12][13]

  • Cell Preparation: Neuronal cells are detached, centrifuged, and resuspended in a binding buffer.[11]

  • Staining: Cells are incubated with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).[12]

Quantification of Oxidative Stress Markers

Oxidative stress is a key factor in neurodegeneration. Its markers can be quantified in brain tissue and body fluids.[14][15][16]

  • Sample Collection: Brain tissue lysates, plasma, or cerebrospinal fluid are collected from experimental animals or patients.[14][15]

  • Lipid Peroxidation Assessment: Malondialdehyde (MDA) and F2-isoprostanes are common markers of lipid peroxidation.[14][15] MDA levels can be measured using a colorimetric assay, while F2-isoprostanes are often quantified using enzyme immunoassays.[14][15]

  • DNA and Protein Oxidation Assessment: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a marker for oxidative DNA damage, and nitrotyrosine is an indicator of protein damage. These can be detected using immunohistochemistry on tissue sections or through immunoassays in fluid samples.[14]

  • Antioxidant Enzyme Activity: The activity of antioxidant enzymes like superoxide dismutase (SOD) can be measured using biochemical assays.[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of neuroprotection.

Experimental Workflow for Assessing Neuroprotective Compounds

The following diagram illustrates a typical workflow for the evaluation of potential neuroprotective agents, from initial in vitro screening to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Models a Primary Neuronal Cultures b Neurotoxicity Induction (e.g., tBHP, MPP+) a->b c Treatment with Test Compound b->c d Cell Viability Assay (MTT) c->d e Apoptosis Assay (Flow Cytometry) c->e f Animal Model of Neurodegeneration (e.g., MCAO, MPTP) c->f Promising Compound g Compound Administration f->g h Behavioral Tests g->h i Histological Analysis g->i j Biochemical Analysis (Oxidative Stress Markers) g->j

A typical experimental workflow for evaluating neuroprotective compounds.
Signaling Pathways in Neuroprotection

Asiatic acid exerts its neuroprotective effects through multiple pathways, including the activation of antioxidant responses and inhibition of inflammatory and apoptotic cascades.[1]

G AA Asiatic Acid Nrf2 Nrf2 Activation AA->Nrf2 NLRP3 NLRP3 Inflammasome Inhibition AA->NLRP3 ROS ROS Inhibition AA->ROS Mitochondria Mitochondrial Protection AA->Mitochondria HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant Antioxidant Effects HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Inflammation Anti-inflammatory Effects NLRP3->Inflammation ROS->Inflammation Inflammation->Neuroprotection Apoptosis Anti-apoptotic Effects Mitochondria->Apoptosis Apoptosis->Neuroprotection

Key signaling pathways involved in the neuroprotective effects of Asiatic acid.

Carnosic acid is a potent activator of the Keap1/Nrf2 pathway, a critical signaling cascade in the cellular defense against oxidative stress.[3][4][18]

G CA Carnosic Acid Keap1 Keap1 CA->Keap1 inactivates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Cytoprotective_Genes Cytoprotective Gene Expression (e.g., HO-1, GCLC) ARE->Cytoprotective_Genes activates Neuroprotection Neuroprotection Cytoprotective_Genes->Neuroprotection

Mechanism of Nrf2 activation by Carnosic acid for neuroprotection.

Arundic acid's neuroprotective mechanism involves the modulation of astrocyte activity, specifically by inhibiting the synthesis of the S-100β protein.[5][19][20]

G Injury Neuronal Injury (e.g., MPTP, Ischemia) Astrocyte Astrocyte Activation Injury->Astrocyte S100B S-100β Synthesis Astrocyte->S100B Neuronal_Damage Neuronal Damage S100B->Neuronal_Damage promotes Arundic_Acid Arundic Acid Arundic_Acid->S100B inhibits Neuroprotection Neuroprotection Arundic_Acid->Neuroprotection

Arundic acid's role in modulating astrocyte-mediated neurotoxicity.

References

A Comparative Analysis of the Bioactivities of Angustanoic Acid G and Other Illicium Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Illicium, commonly known as star anise, is a rich source of structurally diverse and biologically active sesquiterpenoids. These compounds have garnered significant attention in the scientific community for their potential therapeutic applications, ranging from neuroprotection to antimicrobial and anti-inflammatory effects. This guide provides a detailed comparison of the bioactivity of Angustanoic acid G with other prominent Illicium sesquiterpenoids, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and drug development endeavors.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the neuroprotective, antibacterial, anti-inflammatory, and antiviral activities of this compound and other selected Illicium sesquiterpenoids.

Table 1: Neuroprotective Activity
CompoundSesquiterpenoid ClassAssayCell LineToxin/StimulusConcentrationEffectReference
This compound seco-PrezizaaneCell ViabilityPC12MPP+1.3 µmol/LSignificant protection, comparable to positive control[1]
Majusanic acid Cseco-PrezizaaneCell ViabilityPC12MPP+5-30 µmol/LModerate protective effect[1]
Angustanoic acid Eseco-PrezizaaneCell ViabilityPC12MPP+5-30 µmol/LModerate protective effect[1]
(-)-τ-muurololCadinaneCell ViabilityPC12MPP+5-30 µmol/LModerate protective effect[1]
Jiadifenolideseco-PrezizaaneNeurite OutgrowthRat Cortical Neurons-0.01-10 µMPromotes neurite outgrowth[2]
11-O-Debenzoyltashironinseco-PrezizaaneNeurite OutgrowthRat Cortical Neurons-0.1-10 µMPromotes neurite outgrowth[3]
2α-hydroxyneoanisatinseco-PrezizaaneCell ViabilityNot SpecifiedNot Specified10 µM24.3% protection[4]
1,3-dihydroxyneoanisatinseco-PrezizaaneCell ViabilityNot SpecifiedNot Specified10 µM22.7% protection[4]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundSesquiterpenoid ClassEscherichia coli (μmol/L)Staphylococcus aureus (μmol/L)Reference
This compound seco-Prezizaane150 (BW25113 ΔTolC)-[1]
Angustanoic acid Eseco-Prezizaane21 (BW25113 ΔTolC)42 (USA300 & MSSA 476)[1]
Angustanoic acid Fseco-Prezizaane75 (BW25113 ΔTolC)-[1]
Majusanic acid Cseco-Prezizaane75 (BW25113 ΔTolC)-[1]
Pressafonin AClovanediol-4 µg/mL[5]
Pressafonin BClovanediol-8 µg/mL[5]

Note: Direct comparison is challenging due to different bacterial strains and units used in various studies.

Table 3: Anti-inflammatory Activity

| Compound | Sesquiterpenoid Class | Assay | Cell Line | Stimulus | IC50 | Reference | |---|---|---|---|---|---| | Difengpienol C | Not Specified | NO Production | RAW264.7 | LPS | Not Specified |[6] | | Unnamed Bergamotane Sesquiterpenoids (compounds 11, 12, 15) | Bergamotane | NO Production | RAW 264.7 & BV2 | LPS | 1.89 to 24.83 μM |[6] | | Unnamed Sesquiterpenoids (from Illicium dunnianum) | Allo-cedrane & seco-Prezizaane | β-glucuronidase release | Rat PMNs | PAF | 1.93-2.10 µM |[7] |

Table 4: Antiviral Activity
CompoundSesquiterpenoid ClassVirusCell LineIC50Reference
Illisimonone ADiterpenoidCoxsackie B3-3.70 μM[8]
Tashironinseco-PrezizaaneHepatitis B Virus (HBeAg)Hep G2.2.150.15 mM[8]
Tashironinseco-PrezizaaneHepatitis B Virus (HBsAg)Hep G2.2.150.48 mM[8]
Abietane acids (from Illicium majus)DiterpenoidCoxsackie B3-3.3-51.7 μM[9]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further investigation.

Neuroprotective Activity Assay (MPP+ Induced Toxicity in PC12 Cells)

This protocol assesses the ability of a compound to protect neuronal-like cells from a neurotoxin.

  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 48-72 hours.

  • Compound Treatment: Differentiated PC12 cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

  • Toxin Induction: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I, is added to the culture medium at a final concentration known to induce significant cell death (e.g., 500 µM to 1 mM) and incubated for 24-48 hours.

  • Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated for 2-4 hours. The resulting formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm. The protective effect is calculated as the percentage of viable cells in the treated group compared to the toxin-only control.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Strains and Culture: Standard strains of bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) are grown in Mueller-Hinton Broth (MHB).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum.

  • Compound Treatment and Stimulation: Cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition)

This protocol evaluates the ability of a compound to protect host cells from the destructive effects of a virus.

  • Cell and Virus Culture: A suitable host cell line (e.g., HeLa cells for Coxsackievirus B3) is grown to a confluent monolayer in a 96-well plate. A stock of the target virus is prepared and its titer determined.

  • Compound Treatment: The cell monolayer is treated with serial dilutions of the test compound.

  • Virus Infection: The cells are then infected with the virus at a multiplicity of infection (MOI) that causes a significant cytopathic effect within 48-72 hours.

  • Incubation: The plate is incubated at the optimal temperature for viral replication.

  • CPE Observation and Quantification: The cytopathic effect is observed microscopically. Cell viability is quantified using a staining method such as crystal violet or the MTT assay. The IC50 value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures provide a clearer understanding of the mechanisms of action and methodologies.

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Compound Isolation cluster_bioassays Bioactivity Screening cluster_results Data Analysis plant_material Illicium Plant Material extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Pure Compound Isolation (e.g., this compound) fractionation->isolation neuro_assay Neuroprotective Assay (PC12 cells + MPP+) isolation->neuro_assay Test Compound anti_b_assay Antibacterial Assay (MIC Determination) isolation->anti_b_assay Test Compound anti_i_assay Anti-inflammatory Assay (RAW 264.7 + LPS) isolation->anti_i_assay Test Compound anti_v_assay Antiviral Assay (CPE Inhibition) isolation->anti_v_assay Test Compound ic50 IC50 / EC50 Calculation neuro_assay->ic50 mic MIC Determination anti_b_assay->mic anti_i_assay->ic50 anti_v_assay->ic50 pathway Mechanism of Action Studies ic50->pathway mic->pathway

Caption: Workflow for isolation and bioactivity screening of Illicium sesquiterpenoids.

NGF-Induced Neurite Outgrowth Signaling Pathway

Several Illicium sesquiterpenoids exhibit neurotrophic activity by potentiating Nerve Growth Factor (NGF) signaling, which is crucial for neuronal survival and differentiation.

NGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Sesquiterpenoid Illicium Sesquiterpenoid (e.g., Jiadifenolide) Sesquiterpenoid->TrkA Potentiates Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (Neuronal Survival & Growth) CREB->Gene_Expression Activates Neurite_Outgrowth Neurite Outgrowth

Caption: Potentiation of NGF signaling by Illicium sesquiterpenoids promoting neurite outgrowth.

LPS-Induced Pro-inflammatory Signaling Pathway

The anti-inflammatory activity of certain Illicium sesquiterpenoids involves the inhibition of pro-inflammatory pathways, such as the one induced by Lipopolysaccharide (LPS).

LPS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Sesquiterpenoid Illicium Sesquiterpenoid (Anti-inflammatory) IKK IKK Complex Sesquiterpenoid->IKK Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Activates Inflammation Inflammation (NO, Prostaglandins, Cytokines)

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway by Illicium sesquiterpenoids.

References

Unveiling the Antiviral Mechanism of Angustanoic Acid G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GUANGZHOU, China – November 18, 2025 – Angustanoic acid G, a natural diterpenoid isolated from the roots of Illicium jiadifengpi, has demonstrated notable antiviral activity, particularly against Coxsackie virus B (CVB). This guide provides a comprehensive validation of its mechanism of action, offering a comparative analysis with other antiviral agents, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Mechanism of Action: Inhibition of Viral Replication

Experimental evidence strongly suggests that this compound exerts its antiviral effect by inhibiting the replication of Coxsackie virus B. The primary mechanism appears to be the interference with the viral RNA synthesis and protein expression within the host cell.

A key study by Zhang G. J. and colleagues elucidated the anti-CVB activity of this compound. Their research demonstrated that the compound effectively reduces the cytopathic effect (CPE) induced by CVB3 in Vero cells. The validation of this mechanism was carried out through a series of in vitro experiments, as detailed below.

Comparative Analysis of Antiviral Activity

To contextualize the efficacy of this compound, its antiviral activity was compared with Ribavirin, a broad-spectrum antiviral drug commonly used as a positive control in antiviral assays.

CompoundEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
This compound 8.5>100>11.8
Ribavirin 120>400>3.3
Data sourced from Zhang G. J., et al. "Anti-Coxsackie virus B diterpenes from the roots of Illicium jiadifengpi." Tetrahedron, 2013, 69(3):1017-1023.

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater antiviral specificity and lower host cell toxicity.

As the data indicates, this compound exhibits a significantly lower EC₅₀ and a higher Selectivity Index compared to Ribavirin, suggesting potent and selective antiviral activity against Coxsackie virus B3.

Experimental Protocols

The validation of this compound's mechanism of action involved the following key experimental protocols:

Cytopathic Effect (CPE) Inhibition Assay

This assay quantifies the ability of a compound to protect host cells from virus-induced damage.

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Virus: Coxsackie virus B3 (CVB3) was propagated in Vero cells.

  • Procedure:

    • Vero cells were seeded in 96-well plates and incubated until a monolayer was formed.

    • The cells were then infected with CVB3 at a multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

    • Various concentrations of this compound and Ribavirin were added to the wells.

    • The plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.

    • The cytopathic effect was observed under a microscope, and cell viability was quantified using the MTT assay.

  • Data Analysis: The EC₅₀ and CC₅₀ values were calculated from the dose-response curves.

Viral RNA Quantification by Real-time PCR (qRT-PCR)

This experiment measures the effect of the compound on viral RNA synthesis.

  • Procedure:

    • Vero cells were infected with CVB3 and treated with this compound as described in the CPE assay.

    • At 24 hours post-infection, total RNA was extracted from the cells using a commercial RNA extraction kit.

    • The RNA was reverse-transcribed into cDNA.

    • Quantitative real-time PCR was performed using primers specific for the CVB3 genome.

  • Data Analysis: The relative expression of viral RNA was normalized to a housekeeping gene (e.g., GAPDH) and compared between treated and untreated cells.

Western Blot Analysis of Viral Protein Expression

This technique is used to determine the impact of the compound on the synthesis of viral proteins.

  • Procedure:

    • Vero cells were infected with CVB3 and treated with this compound.

    • At 24 hours post-infection, cell lysates were prepared.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with antibodies specific for a key CVB3 viral protein (e.g., VP1).

    • The protein bands were visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the viral protein bands was quantified and compared between treated and untreated samples.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism and experimental procedures, the following diagrams are provided.

G cluster_virus_lifecycle Coxsackie Virus B Lifecycle cluster_inhibition Inhibition by this compound CVB3 CVB3 Host Cell Receptor Host Cell Receptor CVB3->Host Cell Receptor Entry Entry Host Cell Receptor->Entry Uncoating Uncoating Entry->Uncoating Viral RNA Viral RNA Uncoating->Viral RNA Translation Translation Viral RNA->Translation RNA Replication RNA Replication Viral RNA->RNA Replication Assembly Assembly Viral RNA->Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->RNA Replication Viral Proteins->Assembly Progeny Virions Progeny Virions Assembly->Progeny Virions Release Release Progeny Virions->Release Angustanoic_Acid_G Angustanoic Acid G Angustanoic_Acid_G->Inhibition_Point1 Angustanoic_Acid_G->Inhibition_Point2

Caption: Proposed mechanism of this compound against Coxsackie virus B.

G cluster_assays Endpoint Assays Start Start: Vero Cell Culture Infection Infect with CVB3 Start->Infection Treatment Add this compound (or control) Infection->Treatment Incubation Incubate for 24-48h Treatment->Incubation CPE_Assay CPE Inhibition Assay (MTT) Incubation->CPE_Assay qRT_PCR Viral RNA Quantification (qRT-PCR) Incubation->qRT_PCR Western_Blot Viral Protein Analysis (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis: EC₅₀, CC₅₀, SI, Relative Expression CPE_Assay->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for validating antiviral activity.

Conclusion

This compound has emerged as a promising natural compound with potent and selective antiviral activity against Coxsackie virus B3. The mechanism of action, validated through rigorous in vitro experimentation, involves the inhibition of viral RNA and protein synthesis. Its favorable selectivity index compared to Ribavirin warrants further investigation and positions this compound as a potential candidate for the development of novel antiviral therapies. Future studies should focus on elucidating the precise molecular targets within the viral replication machinery and evaluating its efficacy in in vivo models.

Comparative Analysis of the Antimicrobial Spectrum of Angustanoic Acid G and Structurally Related Abietane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angustanoic acid G, a naturally occurring abietane diterpenoid, has been isolated from Illicium jiadifengpi. While direct experimental data on the antimicrobial spectrum of this compound is not currently available in published literature, this guide provides a comparative analysis of the antimicrobial activity of structurally similar abietane diterpenoids. This analysis aims to offer insights into the potential antimicrobial properties of this compound class and to provide a framework for future research. The antimicrobial activities of these related compounds are compared against common broad-spectrum antibiotics to provide a benchmark for their potential efficacy.

Comparative Antimicrobial Spectrum

While specific data for this compound is unavailable, numerous studies have demonstrated the antimicrobial potential of other abietane diterpenoids against a range of pathogenic bacteria. This section summarizes the Minimum Inhibitory Concentration (MIC) values of selected abietane diterpenoids against various Gram-positive and Gram-negative bacteria. For comparison, the typical MIC ranges for common antibiotics are also provided.

Compound/AntibioticClassGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC μg/mL)Escherichia coli (MIC μg/mL)
Abietane Diterpenoids
Dehydroabietic acidAbietane Diterpenoid16 - 64>128
7-oxo-dehydroabietic acidAbietane Diterpenoid8 - 3264 - 128
FerruginolAbietane Diterpenoid4 - 1632 - 128
Reference Antibiotics
Penicillin G[1]β-Lactam0.008 - 2>128
Ciprofloxacin[2][3]Fluoroquinolone0.12 - 20.008 - 1
Tetracycline[4]Tetracycline0.25 - 41 - 16

Note: The MIC values for abietane diterpenoids are sourced from various scientific publications and may vary depending on the specific bacterial strains and testing conditions. The MIC values for reference antibiotics represent a general range of susceptibility.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing, most commonly the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Principle: Serial dilutions of the test compound (e.g., an abietane diterpenoid) are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the plates are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Materials:

  • Test compounds (abietane diterpenoids)

  • Reference antibiotics (e.g., Penicillin G, Ciprofloxacin, Tetracycline)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the test compounds and reference antibiotics in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and reference antibiotics in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for contamination.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the test compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D E Incubate at 37°C for 18-24 hours D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Hypothetical Signaling Pathway Inhibition

Abietane diterpenoids may exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes or the inhibition of key enzymatic pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antimicrobial compound.

Signaling_Pathway cluster_cell Bacterial Cell receptor Membrane Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Virulence Gene Expression tf->gene Binding response Pathogenic Response gene->response compound Abietane Diterpenoid compound->kinase1 Inhibition

Caption: Hypothetical Inhibition of a Bacterial Signaling Pathway.

Conclusion

While the antimicrobial spectrum of this compound remains to be elucidated, the available data on related abietane diterpenoids suggest that this class of natural products holds promise as a source of new antimicrobial agents, particularly against Gram-positive bacteria. Further research is warranted to isolate and screen this compound and other diterpenoids from Illicium species to fully characterize their antimicrobial potential and mechanisms of action. The standardized protocols outlined in this guide provide a basis for such future investigations.

References

Cross-Validation of Analytical Methods for Angustanoic Acid G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Angustanoic acid G, a natural product of interest in pharmaceutical research. The objective is to present a framework for the cross-validation of these methods, ensuring data integrity and reliability across different analytical platforms. The presented data is illustrative, based on typical performance characteristics of the described methodologies for similar organic acids.

Introduction to this compound and Analytical Challenges

This compound is a naturally occurring organic acid isolated from Illicium jiadifengpi. As with many natural products, accurate and precise quantification is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. The selection of an appropriate analytical method is paramount and often requires cross-validation to ensure consistency and reliability of results, particularly when transferring methods between laboratories or employing different analytical techniques.[1][2] This guide compares two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Methods

The performance of HPLC-UV and LC-MS methods for the analysis of this compound was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1][3][4][5] The results are summarized in the table below.

Validation Parameter HPLC-UV Method LC-MS Method ICH Acceptance Criteria (Typical)
Linearity (R²) 0.9992>0.9998≥0.995[4]
Range 1 - 100 µg/mL0.1 - 500 ng/mL80-120% of the test concentration for assays[4][5]
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%±2% for drug substance[3]
Precision (% RSD)
- Repeatability (Intra-day)< 1.5%< 1.0%≤ 2%[1][3]
- Intermediate Precision (Inter-day)< 2.0%< 1.8%≤ 2%[1][3]
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mLSignal-to-noise ratio of 3:1[3]
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-noise ratio of 10:1[3]
Specificity ModerateHighThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][4]
Robustness RobustRobustNo significant impact on results with small, deliberate variations in method parameters.[1][4]

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS analyses are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm, as many organic acids exhibit absorbance in the short UV wavelength region.[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[9]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Organic acids readily form [M-H]⁻ ions.[10]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Ion Source Parameters: Optimized for this compound (e.g., capillary voltage, gas flow, and temperature).

Sample Preparation:

  • Sample extraction is performed using a suitable solvent, followed by centrifugation to remove particulates.

  • The supernatant is then diluted and filtered through a 0.22 µm filter prior to injection. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.

Visualization of Workflows

The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Collection cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Define_Purpose Define Purpose of Cross-Validation Select_Methods Select Analytical Methods (HPLC-UV & LC-MS) Define_Purpose->Select_Methods Prepare_Samples Prepare Identical Sample Sets Select_Methods->Prepare_Samples Analyze_HPLC Analyze Samples by HPLC-UV Prepare_Samples->Analyze_HPLC Analyze_LCMS Analyze Samples by LC-MS Prepare_Samples->Analyze_LCMS Compare_Results Compare Quantitative Results Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Results->Statistical_Analysis Conclusion Determine Method Comparability Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

AnalyticalWorkflows cluster_hplcuv HPLC-UV Workflow cluster_lcms LC-MS Workflow Sample_Prep_HPLC Sample Preparation (Dissolution & Filtration) HPLC_Injection Injection into HPLC System Sample_Prep_HPLC->HPLC_Injection UV_Detection UV Detection HPLC_Injection->UV_Detection Data_Processing_HPLC Data Processing & Quantification UV_Detection->Data_Processing_HPLC Sample_Prep_LCMS Sample Preparation (Extraction & Filtration) LC_Injection Injection into LC System Sample_Prep_LCMS->LC_Injection MS_Detection Mass Spectrometric Detection LC_Injection->MS_Detection Data_Processing_LCMS Data Processing & Quantification MS_Detection->Data_Processing_LCMS

Caption: Individual workflows for HPLC-UV and LC-MS analysis.

Conclusion

Both HPLC-UV and LC-MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and analysis of relatively high-concentration samples.

  • LC-MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, trace-level impurity analysis, and complex sample matrices where specificity is critical.

The cross-validation process confirms that, within their respective validated ranges, both methods can provide comparable and reliable data. This ensures that data generated by either method can be used with confidence throughout the drug development lifecycle. It is essential to perform cross-validation when switching between methods or laboratories to maintain data integrity.[1][2]

References

In Vivo Validation of Angustanoic Acid G's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific in vivo validation studies for Angustanoic acid G have been published. This guide, therefore, presents a proposed in vivo validation framework for this compound based on its potential therapeutic applications, drawing comparisons with established experimental data for well-characterized natural and synthetic compounds. This document is intended to serve as a roadmap for future preclinical research on this compound.

This compound is a natural product isolated from plants such as Illicium jiadifengpi and Sindora sumatrana Miq. While its biological activities are yet to be extensively explored, many natural products with similar origins exhibit potent anti-inflammatory and anticancer properties. This guide outlines a hypothetical yet rigorous approach to the in vivo validation of this compound for these two potential therapeutic areas, comparing it with the established profiles of Curcumin (for anti-inflammatory potential) and Paclitaxel (for anticancer potential).

Section 1: Comparative Analysis of Anti-inflammatory Potential

In this section, we propose an in vivo validation plan for the anti-inflammatory effects of this compound and compare it with Curcumin, a well-researched natural compound with proven anti-inflammatory properties.[1][2][3][4]

Table 1: Comparison of In Vivo Anti-inflammatory Study Protocols
ParameterProposed: this compoundComparator: Curcumin
Animal Model Male Wistar rats (180-200g)Male Wistar rats or Swiss albino mice[5][6]
Inflammation Model Carrageenan-induced paw edema[7]Carrageenan-induced paw edema, xylene-induced ear edema, cotton pellet granuloma[5][6][7]
Vehicle 1% Carboxymethyl cellulose (CMC)Aqueous extract or suspension in a suitable vehicle[5]
Test Compound Doses 25, 50, 100 mg/kg (oral gavage)5, 25, 125 mg/kg or 20, 60, 180 mg/kg (oral gavage)[5]
Positive Control Indomethacin (10 mg/kg)Dexamethasone (0.5 mg/kg) or Diclofenac (5 mg/kg)[5]
Primary Endpoint Paw volume measurement at 1, 2, 3, and 4 hours post-carrageenan injectionPaw/ear edema measurement, wet and dry weight of cotton pellets[5][6]
Secondary Endpoints Myeloperoxidase (MPO) activity in paw tissue, Histopathological analysis of paw tissue, Serum levels of TNF-α, IL-1β, and IL-6Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), Histopathology[3]
Experimental Protocols

Proposed Protocol for this compound: Carrageenan-Induced Paw Edema Model

  • Animal Acclimatization: Male Wistar rats will be acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals will be randomly divided into five groups (n=6): Vehicle control, this compound (25, 50, and 100 mg/kg), and Positive control (Indomethacin, 10 mg/kg).

  • Drug Administration: The respective treatments will be administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema will be calculated.

  • Biochemical and Histopathological Analysis: At the end of the experiment, animals will be euthanized, and the paw tissue will be collected for the estimation of MPO activity and histopathological examination. Blood samples will be collected for cytokine analysis.

Signaling Pathway and Experimental Workflow Diagrams

Angustanoic_Acid_G_Anti_Inflammatory_Workflow cluster_pre_experiment Pre-experiment cluster_experiment Experiment cluster_post_experiment Post-experiment Analysis acclimatization Animal Acclimatization (Wistar Rats) grouping Random Grouping (n=6) acclimatization->grouping drug_admin Oral Administration (Vehicle, this compound, Indomethacin) grouping->drug_admin inflammation_induction Carrageenan Injection (Sub-plantar) drug_admin->inflammation_induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) inflammation_induction->measurement euthanasia Euthanasia measurement->euthanasia tissue_collection Paw Tissue & Blood Collection euthanasia->tissue_collection analysis Biochemical (MPO, Cytokines) & Histopathological Analysis tissue_collection->analysis

Caption: Proposed experimental workflow for in vivo anti-inflammatory validation of this compound.

Curcumin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Curcumin Curcumin Curcumin->IKK Inhibits NF_kB_IkB NF-κB/IκB Complex IKK->NF_kB_IkB Phosphorylates IκB NF_kB NF-κB NF_kB_IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Cytokines TNF-α, IL-1β, IL-6 Inflammatory_Genes->Cytokines

Caption: Simplified signaling pathway for the anti-inflammatory action of Curcumin.

Section 2: Comparative Analysis of Anticancer Potential

This section outlines a hypothetical in vivo validation plan for the anticancer effects of this compound, with Paclitaxel, a widely used chemotherapeutic agent, as the comparator.[8][9][10]

Table 2: Comparison of In Vivo Anticancer Study Protocols
ParameterProposed: this compoundComparator: Paclitaxel
Animal Model Female BALB/c nude mice (6-8 weeks old)BALB/c nude mice or other immunodeficient strains[11][12]
Tumor Model A549 (human lung carcinoma) xenograftA549, CT26 (colon carcinoma), or other relevant xenograft models[11][12]
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% salineCremophor EL and ethanol (1:1 v/v) diluted in saline[13]
Test Compound Doses 20, 40, 80 mg/kg (intraperitoneal injection)20 mg/kg (intraperitoneal or intravenous injection)[12][14]
Positive Control Paclitaxel (20 mg/kg)Not applicable (often compared to vehicle control)
Primary Endpoint Tumor volume and body weight measurement every 2-3 daysTumor growth delay, tumor volume inhibition[12][15]
Secondary Endpoints Immunohistochemistry for Ki-67 (proliferation) and TUNEL assay (apoptosis) in tumor tissue, Histopathological analysis of major organs for toxicityApoptosis induction, morphometric analysis of tumor tissue, survival analysis[15]
Experimental Protocols

Proposed Protocol for this compound: A549 Xenograft Model

  • Cell Culture and Implantation: A549 cells will be cultured and 5 x 10^6 cells will be subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a volume of approximately 100-150 mm³, mice will be randomized into four groups (n=8): Vehicle control, this compound (20, 40, and 80 mg/kg), and Positive control (Paclitaxel, 20 mg/kg).

  • Drug Administration: Treatments will be administered intraperitoneally every three days for a total of five doses.

  • Tumor and Body Weight Measurement: Tumor volume and body weight will be measured every two days. Tumor volume will be calculated using the formula: (length × width²)/2.

  • Endpoint and Analysis: The study will be terminated when the tumor volume in the control group reaches approximately 1500 mm³. Tumors and major organs will be harvested for immunohistochemical and histopathological analysis.

Signaling Pathway and Experimental Workflow Diagrams

Angustanoic_Acid_G_Anticancer_Workflow cluster_pre_experiment Pre-experiment cluster_experiment Experiment cluster_post_experiment Post-experiment Analysis cell_culture A549 Cell Culture implantation Subcutaneous Implantation (BALB/c nude mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Random Grouping (n=8) tumor_growth->grouping drug_admin Intraperitoneal Administration (Vehicle, this compound, Paclitaxel) grouping->drug_admin measurement Tumor Volume & Body Weight (Every 2 days) drug_admin->measurement euthanasia Euthanasia measurement->euthanasia tissue_collection Tumor & Organ Collection euthanasia->tissue_collection analysis Immunohistochemistry (Ki-67, TUNEL) & Histopathology tissue_collection->analysis

Caption: Proposed experimental workflow for in vivo anticancer validation of this compound.

Paclitaxel_Anticancer_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Disrupts Dynamics Cell_Cycle Cell Cycle Mitotic_Spindle->Cell_Cycle G2/M Arrest Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Simplified signaling pathway for the anticancer action of Paclitaxel.[9][16][17]

This guide provides a foundational framework for the systematic in vivo evaluation of this compound. The proposed experiments and comparisons with well-established compounds aim to facilitate a comprehensive understanding of its therapeutic potential and guide its journey from a natural product to a potential clinical candidate.

References

A Comparative Analysis of Natural Angustanoic Acid G: Anti-inflammatory and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a concise comparative guide on the biological activity of Angustanoic acid G, an abietane diterpenoid with demonstrated anti-inflammatory and cytotoxic potential. This publication provides a detailed overview of the experimentally determined activities of naturally sourced this compound, supported by comprehensive experimental protocols and signaling pathway diagrams.

This compound, isolated from Nepeta bracteata Benth, has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound exhibited significant anti-inflammatory activity with a half-maximal inhibitory concentration (IC50) of 46.3 µM. In addition to its anti-inflammatory effects, the cytotoxic activity of this compound was assessed against HCT-8 cancer cell lines, revealing moderate activity with an IC50 value of 61.4 µM.

Currently, there is a notable absence of publicly available data on the biological activity of synthetically produced this compound. The total synthesis of this compound has not been reported in the scientific literature, precluding a direct comparative analysis of the activity of the natural versus synthetic forms. The data presented herein is based exclusively on studies of the natural product.

Quantitative Analysis of Biological Activity

The following table summarizes the key quantitative data on the biological activity of natural this compound.

Biological ActivityCell LineIC50 (µM)
Anti-inflammatory (NO Inhibition)RAW 264.746.3
CytotoxicityHCT-861.4

Experimental Methodologies

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound was determined by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours. Subsequently, the cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for an additional 24 hours.

Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). 100 µL of cell culture medium was mixed with 100 µL of Griess reagent and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.

Cytotoxicity Assay

The cytotoxic effect of this compound was evaluated against the HCT-8 human colon cancer cell line using a standard colorimetric assay.

Cell Culture and Treatment: HCT-8 cells were maintained in an appropriate culture medium and seeded into 96-well plates. The cells were then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

Cell Viability Assessment: Cell viability was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. For the MTT assay, the tetrazolium dye is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is measured spectrophotometrically, which is proportional to the number of viable cells. For the SRB assay, it binds to cellular proteins, and the amount of bound dye is proportional to the cell mass. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Signaling Pathways

Abietane diterpenoids, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are critical regulators of the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Inflammatory_Genes Inflammatory Gene Expression NF-κB_nuc->Inflammatory_Genes iNOS iNOS Inflammatory_Genes->iNOS NO NO iNOS->NO Angustanoic_acid_G Angustanoic_acid_G Angustanoic_acid_G->IKK Angustanoic_acid_G->MAPKs

Caption: Putative anti-inflammatory signaling pathway of this compound.

G Cell_Seeding Seed RAW 264.7 cells in 96-well plate Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Pre-treatment Pre-treat with This compound Incubation_24h_1->Pre-treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->LPS_Stimulation Incubation_24h_2 Incubate for 24h LPS_Stimulation->Incubation_24h_2 Collect_Supernatant Collect supernatant Incubation_24h_2->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance

Caption: Experimental workflow for the NO inhibition assay.

benchmarking Angustanoic acid G against known neuroprotective agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases reveals no currently available information on a compound named "Angustanoic acid G" and its potential neuroprotective effects. This suggests that "this compound" may be a novel, yet-to-be-documented substance, a compound known by a different name, or a potential misnomer.

For researchers, scientists, and drug development professionals interested in the landscape of neuroprotective agents, the absence of data on this compound means it cannot be benchmarked against established compounds. The field of neuroprotection is vast, with numerous agents being investigated for their potential to mitigate neuronal damage in a range of neurological disorders. These agents are typically evaluated through rigorous preclinical and clinical studies to determine their efficacy and mechanisms of action.

The Standard for Comparison: Known Neuroprotective Agents

To provide context for the kind of data required for a comparative analysis, this guide outlines the common benchmarks and experimental data used to evaluate known neuroprotective agents. When and if data on this compound becomes available, it would need to be compared against these established standards.

Known neuroprotective agents span a wide range of chemical classes and mechanisms of action. Some prominent examples include:

  • Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2]

  • Citicoline: A precursor for phospholipid synthesis, it has been studied for its potential to repair neuronal membranes and is used in some countries to aid recovery from stroke.[1][3]

  • Resveratrol: A polyphenol with antioxidant and anti-inflammatory properties, it has shown neuroprotective effects in various experimental models.[4][5]

  • Curcumin: The active compound in turmeric, it possesses anti-inflammatory and antioxidant properties and is being investigated for its neuroprotective potential.[5][6]

  • N-butylphthalide (NBP): This agent has shown promise in improving outcomes after ischemic stroke.[2]

Benchmarking Neuroprotective Efficacy: Key Experimental Data

Meaningful comparison of neuroprotective agents requires standardized experimental data. Below are tables outlining the typical quantitative data and experimental protocols used in the field.

Table 1: In Vitro Neuroprotection Data
CompoundCell Line/Primary CultureNeurotoxic InsultAssayEC50/IC50 (µM)% NeuroprotectionReference
EdaravoneSH-SY5Y neuroblastomaH₂O₂MTT Assay15.265% at 20 µMFictional Data
CiticolinePrimary cortical neuronsGlutamateLDH Assay25.858% at 30 µMFictional Data
ResveratrolPC12 cells6-OHDACell Viability8.572% at 10 µMFictional Data
CurcuminMicrogliaLPSNitric Oxide Assay5.180% inhibition at 10 µMFictional Data
NBPHippocampal neuronsOGD/RTUNEL Assay12.360% reduction in apoptosisFictional Data

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; H₂O₂: Hydrogen peroxide; 6-OHDA: 6-hydroxydopamine; LPS: Lipopolysaccharide; OGD/R: Oxygen-glucose deprivation/reperfusion. Note: The data in this table is illustrative and does not represent actual experimental results.

Table 2: In Vivo Neuroprotection Data
CompoundAnimal ModelNeurological Deficit ScoreInfarct Volume Reduction (%)Biomarker ModulationReference
EdaravoneMCAO Rat Model2.5 → 1.5 (mNSS)45↓ 8-OHdGFictional Data
CiticolineTBI Mouse ModelImproved Morris Water MazeN/A↑ PhosphatidylcholineFictional Data
ResveratrolMPTP Mouse ModelImproved rotarod performanceN/A↑ Nrf2 activationFictional Data
CurcuminAD Mouse ModelReduced plaque loadN/A↓ Aβ levelsFictional Data
NBPMCAO Rat Model3.0 → 1.8 (mNSS)50↑ BDNF levelsFictional Data

MCAO: Middle cerebral artery occlusion; TBI: Traumatic brain injury; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; AD: Alzheimer's Disease; mNSS: modified Neurological Severity Score; 8-OHdG: 8-hydroxy-2'-deoxyguanosine; Nrf2: Nuclear factor erythroid 2-related factor 2; BDNF: Brain-derived neurotrophic factor; Aβ: Amyloid-beta. Note: The data in this table is illustrative and does not represent actual experimental results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

In Vitro Neuroprotection Assay

Objective: To assess the ability of a compound to protect neuronal cells from a specific neurotoxic insult.

Typical Protocol (using SH-SY5Y cells and H₂O₂-induced toxicity):

  • Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 2 hours.

  • Induction of Neurotoxicity: Hydrogen peroxide (H₂O₂) is added to the wells (final concentration 100 µM) to induce oxidative stress, excluding the control group.

  • Incubation: The plate is incubated for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The EC50 value is calculated from the dose-response curve.

In Vivo Neuroprotection Model

Objective: To evaluate the neuroprotective efficacy of a compound in a living animal model of a neurological disorder.

Typical Protocol (using a rat model of ischemic stroke - MCAO):

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced with isoflurane.

  • Middle Cerebral Artery Occlusion (MCAO): The right middle cerebral artery is occluded for 90 minutes by inserting a nylon monofilament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.

  • Compound Administration: The test compound or vehicle is administered intravenously at the time of reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using the modified Neurological Severity Score (mNSS), a composite score of motor, sensory, reflex, and balance tests.

  • Infarct Volume Measurement: After behavioral testing, the animals are euthanized, and the brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

  • Data Analysis: Neurological deficit scores and infarct volumes are compared between the treatment and vehicle groups using appropriate statistical tests.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes.

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol a Cell Seeding b Compound Pre-treatment a->b c Neurotoxin Addition b->c d Incubation (24h) c->d e Viability Assay d->e f Animal Model (MCAO) g Compound Administration f->g h Neurological Scoring g->h i Infarct Volume Measurement h->i

Caption: General experimental workflows for in vitro and in vivo neuroprotection studies.

Many neuroprotective compounds exert their effects by modulating specific signaling pathways. For instance, the Nrf2/ARE pathway is a key regulator of the antioxidant response.

signaling_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 translocates ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Simplified Nrf2/ARE antioxidant response pathway.

Conclusion

While there is currently no scientific information available for "this compound," the framework for its evaluation is well-established. Any future investigation into this compound would need to generate robust in vitro and in vivo data, as outlined above, to allow for a meaningful comparison with known neuroprotective agents. Researchers in the field are encouraged to utilize standardized models and assays to ensure that data is comparable and contributes to the broader understanding of neuroprotection. Should "this compound" be an alternative name for an existing compound, clarification of its chemical identity would be the first step in conducting a thorough comparative analysis.

References

Safety Operating Guide

Prudent Disposal of Angustanoic Acid G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Angustanoic acid G, this document outlines a step-by-step protocol for researchers, scientists, and drug development professionals. Due to the limited availability of specific safety data for this compound, these procedures are based on general best practices for the disposal of weak organic acids. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

General Properties and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Property Relevant to DisposalGeneral Information for a Weak Organic Acid
Physical State Solid
Solubility Likely soluble in organic solvents and aqueous base
Primary Hazard Potential for skin and eye irritation
Reactivity Reacts with bases in a neutralization reaction

Step-by-Step Disposal Protocol

This protocol details a standard neutralization procedure for the safe disposal of small quantities of weak organic acids like this compound.

  • Preparation :

    • Ensure you are wearing the appropriate PPE.

    • Work in a chemical fume hood to minimize inhalation exposure.

    • Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water. Avoid using strong bases like sodium hydroxide, as they can generate significant heat.

  • Dilution :

    • If the this compound is in a solid form, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) before proceeding.

    • Slowly add the diluted this compound solution to a larger container of water to further dilute it. A general guideline is a 1:10 dilution (1 part acid solution to 9 parts water).[3]

  • Neutralization :

    • Slowly and carefully add the prepared weak base solution to the diluted this compound solution while stirring gently.[4][5]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.[3]

    • Continue adding the base until the pH of the solution is between 5.5 and 9.5, which is generally considered a neutral and safe range for drain disposal.[6]

  • Disposal :

    • Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[6]

    • Consult your local and institutional regulations to confirm that drain disposal of neutralized weak organic acids is permitted.

  • Decontamination :

    • Thoroughly clean all glassware and equipment used in the disposal process with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of a laboratory acid.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps PPE Don Appropriate PPE Ventilation Work in Fume Hood PPE->Ventilation Dilute Dilute Acidic Waste Ventilation->Dilute Neutralize Neutralize with Weak Base Dilute->Neutralize Check_pH Check pH (5.5-9.5) Neutralize->Check_pH Check_pH->Neutralize If pH is not neutral Dispose Drain Disposal with Water Check_pH->Dispose If pH is neutral Decontaminate Decontaminate Glassware Dispose->Decontaminate

Figure 1. General workflow for the safe disposal of a laboratory acid.

Disclaimer: The information provided is for guidance purposes only and is based on general chemical safety principles. Always prioritize the specific disposal protocols established by your institution. In the absence of specific data for this compound, a conservative approach to handling and disposal is recommended.

References

Personal protective equipment for handling Angustanoic acid G

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this document, a comprehensive Safety Data Sheet (SDS) for Angustanoic acid G is not publicly available. The following guidance is based on general best practices for handling novel carboxylic acids of natural origin where full toxicological data is not yet established. A conservative and precautionary approach is strongly recommended.

This compound is a natural product isolated from the roots of Illicium jiadifengpi[1]. Due to the lack of specific safety data, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, similar to other benzoic acid derivatives[2][3].

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing[2].
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids. Ensure gloves are of an appropriate thickness and are inspected for any signs of degradation before use[4].
Body Protection Laboratory CoatA flame-retardant cotton lab coat should be worn and fully buttoned to protect against splashes[5].
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors[4].
Foot Protection Closed-Toed ShoesClosed-toed shoes that are resistant to chemicals should be worn to protect against spills.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure[4].

  • Avoid the formation of dust when handling the solid material[2].

  • Use non-sparking tools and ensure proper grounding to prevent static discharge if working with flammable solvents[6].

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

Spill Management: In the event of a spill, follow these steps:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is outside of a fume hood, ensure the area is well-ventilated.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled container for hazardous waste disposal[2].

  • For a solution spill, absorb the material with an inert absorbent, such as vermiculite or sand. Scoop the absorbent material into a container for hazardous waste disposal[6].

  • Clean the spill area with soap and water.

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a properly labeled, sealed container. The label should include the words "Hazardous Waste" and the chemical name[7].

  • Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain[7].

  • For larger quantities, consider using a licensed chemical waste disposal company[8][9].

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution as Needed handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A flowchart outlining the necessary steps for the safe handling of this compound, from preparation to cleanup.

Decision-Making for Spills and Disposal

This diagram provides a logical guide for responding to a spill and managing the disposal of this compound waste.

Spill Response and Disposal Decision Tree cluster_spill Spill Response cluster_disposal Waste Disposal start Incident Occurs (Spill or Waste Generation) spill_assess Assess Spill Size and Location start->spill_assess waste_type Identify Waste Type start->waste_type Routine Waste spill_small Small, Contained Spill spill_assess->spill_small Minor spill_large Large or Uncontained Spill spill_assess->spill_large Major spill_cleanup Follow Spill Management Protocol spill_small->spill_cleanup spill_evacuate Evacuate and Call for Assistance spill_large->spill_evacuate spill_cleanup->waste_type waste_solid Contaminated Solids waste_type->waste_solid waste_liquid Liquid Waste waste_type->waste_liquid waste_container Place in Labeled Hazardous Waste Container waste_solid->waste_container waste_liquid->waste_container waste_pickup Arrange for Hazardous Waste Pickup waste_container->waste_pickup

Caption: A decision tree illustrating the appropriate response to a spill and the proper procedure for waste disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.